Zinc hexafluorosilicate
Description
Historical Context and Evolution of Research on Hexafluorosilicate (B96646) Anions
The study of silicon-containing compounds has a rich history, with silicon itself being isolated by Jöns Jacob Berzelius in 1823. wikipedia.org The hexafluorosilicate anion ([SiF₆]²⁻) is a stable, octahedral species that has been known for over a century. mdpi.com Historically, research into hexafluorosilicates was closely tied to the study of fluorosilicic acid (H₂SiF₆), a large-scale byproduct of phosphate (B84403) fertilizer production. core.ac.uk
Early research focused on the fundamental properties and reactions of hexafluorosilicate salts. A notable aspect of its history is its occasional and unexpected formation in chemical reactions. Researchers have documented the inadvertent synthesis of the hexafluorosilicate anion during experiments involving fluoride-containing reagents, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), in glass vessels. nih.govrsc.org This occurs because fluoride (B91410) ions can react with the silica (B1680970) (SiO₂) in glassware, especially under certain conditions, leading to the formation of the stable SiF₆²⁻ anion. nih.govrsc.orgrsc.orgacs.org This phenomenon underscores the thermodynamic stability of the hexafluorosilicate anion and has been a point of consideration in synthetic chemistry for decades. rsc.org
Significance of Hexafluorosilicate Anions as Ligands and Counterions in Material Science
In the realm of material science, the hexafluorosilicate anion has emerged as a crucial building block, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). Its significance lies in its dual functionality as both a coordinating anion (ligand) and a charge-balancing counterion. mdpi.com
As a ligand, the octahedral SiF₆²⁻ can act as a "pillar" or bridge between metal centers, extending one- or two-dimensional structures into three-dimensional frameworks. mdpi.comresearchgate.net The fluorine atoms on the anion can coordinate to metal ions, influencing the resulting topology and pore characteristics of the material. This bridging capability is fundamental in creating porous materials with tailored properties for specific applications. researchgate.net For instance, in certain zinc-based MOFs, the SiF₆²⁻ anion bridges two metal centers, playing a vital role in extending the dimensionality of the framework. mdpi.com
Overview of Key Research Domains Involving Zinc Hexafluorosilicate
Research involving this compound is diverse, spanning several key domains. Its applications are a direct result of its chemical and physical properties.
Material Science (Metal-Organic Frameworks) : A primary research focus is the use of this compound as a precursor for synthesizing highly porous MOFs, often referred to as SIFSIX materials. researchgate.netresearchgate.net These materials are investigated for their exceptional gas sorption and separation capabilities, particularly for carbon dioxide capture. researchgate.netresearchgate.net The specific geometry and electronic properties of the SiF₆²⁻ pillar in these zinc-based frameworks create ultramicroporous structures with high selectivity for CO₂ over other gases like nitrogen, methane, and hydrogen. researchgate.netacs.org
Construction and Building Materials : this compound is widely recognized for its role as a chemical agent for treating stone and concrete surfaces. It is used as a crystallizing agent to harden and increase the durability of marble and terrazzo floors. google.com It reacts with the surface to create a microcrystalline finish, enhancing its resistance. google.com Furthermore, it serves as a rapid hardening agent for concrete and a strengthening agent for plaster. df-chemicals.commade-in-china.comvizagchemical.com
Wood Preservation : The compound is utilized as a wood preservative. made-in-china.comvizagchemical.comgoogle.com Its fungicidal and insecticidal properties help protect wood from decay and insect attack, thereby extending the lifespan of wooden structures. df-chemicals.com It is often used in combination with other metal hexafluorosilicates in water-soluble preservative formulations. google.com
Glass and Coatings Technology : In the production of specialty glasses and coatings, this compound improves thermal and chemical resistance. chemimpex.comdf-chemicals.com Coatings containing this compound can provide corrosion and abrasion resistance, which is valuable for protecting surfaces in various industrial, military, and optical applications. df-chemicals.com
Interdisciplinary Relevance of this compound Studies
The study of this compound is inherently interdisciplinary, bridging chemistry, materials science, engineering, and environmental science.
Chemistry and Materials Science : Chemists and material scientists are exploring its use in creating novel functional materials. The synthesis of MOFs with this compound has led to advancements in gas storage, separation, and catalysis. mdpi.comrsc.orgacs.org The fundamental study of its crystal engineering provides insights into supramolecular assembly and molecular tectonics. unistra.frrsc.org
Civil and Environmental Engineering : In civil engineering, its application as a concrete hardener and surface treatment contributes to the development of more durable infrastructure. made-in-china.comchemimpex.com Its role in wood preservation is relevant to sustainable construction practices. df-chemicals.com Furthermore, its use in water treatment processes for removing heavy metals highlights its environmental applications. chemimpex.com
Agriculture and Forestry : The use of this compound as a wood preservative has direct relevance to the forestry and agriculture industries by extending the service life of wood products. vizagchemical.comdf-chemicals.com It is also used as a mothproofing agent for textiles. mfa.org
Electronics and Optics : In the electronics industry, it is used in coatings to provide corrosion resistance for components. chemimpex.com In optics, its ability to enhance the durability of glass without compromising transparency is crucial for manufacturing robust optical instruments. df-chemicals.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | ZnSiF₆ | chembk.comnih.gov |
| Molar Mass | 207.47 g/mol (anhydrous) | chembk.comsigmaaldrich.com |
| Appearance | White crystalline powder or colorless hexagonal crystals | made-in-china.comchembk.com |
| Density | 2.104 g/cm³ | mfa.orgchembk.com |
| Solubility | Soluble in water and inorganic acids; Insoluble in ethanol | chembk.com |
| pH of 1% aqueous solution | 3.2 | chembk.com |
| Decomposition | Decomposes at 100°C into silicon tetrafluoride, water, and zinc fluoride | chembk.com |
Table 2: Research Applications of this compound
| Research Domain | Specific Application | Key Function | Source(s) |
| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) | Pillar/linker in porous structures for gas separation (e.g., CO₂ capture) | researchgate.netresearchgate.netnii.ac.jp |
| Construction | Concrete hardener, plaster strengthener, stone surface treatment | Increases durability and chemical resistance | google.comdf-chemicals.commade-in-china.comvizagchemical.comchemimpex.com |
| Wood Preservation | Wood treatment agent | Acts as a fungicide and insecticide | made-in-china.comvizagchemical.comgoogle.comdf-chemicals.com |
| Glass & Coatings | Additive for specialty glasses and protective coatings | Enhances thermal, chemical, and abrasion resistance | chemimpex.comdf-chemicals.com |
| Agriculture | Micronutrient in fertilizers, mothproofing agent | Promotes plant growth, protects textiles | mfa.orgchemimpex.com |
| Water Treatment | Purification agent | Aids in the removal of heavy metals | chemimpex.com |
| Chemical Synthesis | Catalyst for polyester (B1180765) fiber production | Facilitates polymerization reactions | df-chemicals.commade-in-china.com |
Structure
2D Structure
Properties
IUPAC Name |
zinc;hexafluorosilicon(2-) | |
|---|---|---|
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InChI |
InChI=1S/F6Si.Zn/c1-7(2,3,4,5)6;/q-2;+2 | |
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InChI Key |
IRPUQLOSQCXHEW-UHFFFAOYSA-N | |
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Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Zn+2] | |
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Molecular Formula |
F6Si.Zn, F6SiZn | |
| Record name | ZINC FLUOROSILICATE | |
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DSSTOX Substance ID |
DTXSID50884938 | |
| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |
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Molecular Weight |
207.5 g/mol | |
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Physical Description |
Zinc fluorosilicate appears as a solid material, or the solid mixed with water. Insoluble in water and denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion., Hexahydrate: White solid; [Merck Index] Grey odorless solid; [MSDSonline] | |
| Record name | ZINC FLUOROSILICATE | |
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| Record name | Zinc silicofluoride | |
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Boiling Point |
122 to 158 °F at 760 mmHg (decomposes) (USCG, 1999) | |
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Solubility |
Solubility: 77 g/100 g water at 10 °C; 93 g/100 g water at 60 °C /Hexahydrate/, 54.371 lb/100 lb water at 70 °F | |
| Record name | ZINC SILICOFLUORIDE | |
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Density |
2.1 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 2.104 g/cu cm | |
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| Record name | ZINC SILICOFLUORIDE | |
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Color/Form |
White crystalline powder | |
CAS No. |
16871-71-9 | |
| Record name | ZINC FLUOROSILICATE | |
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| Record name | Zinc fluorosilicate | |
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| Record name | ZINC HEXAFLUOROSILICATE | |
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Advanced Synthetic Approaches and Mechanistic Investigations of Zinc Hexafluorosilicate Formation
Controlled Synthesis of Crystalline Zinc Hexafluorosilicate (B96646) Hydrates
The controlled synthesis of crystalline zinc hexafluorosilicate hydrates is crucial for their application in various fields, including the creation of high-performance ceramics, specialty coatings, and advanced materials. chemimpex.com These hydrates, with the general formula ZnSiF₆·xH₂O, are typically white to off-white crystalline powders. chemimpex.comcymitquimica.com The synthesis often involves carefully controlled conditions to ensure high purity (≥98.0%) and the desired crystalline structure. cymitquimica.com
Recent research has focused on the development of metal-organic frameworks (MOFs) incorporating this compound. For instance, a novel three-dimensional, two-fold interpenetrated bi-porous MOF with the formula {[Zn(L)₂(SiF₆)]·(CH₂Cl₂)xG}n (where L is a neutral N-donor linker and G represents guest molecules) was synthesized at room temperature. researchgate.net Single-crystal X-ray diffraction revealed that the SiF₆²⁻ anion plays a critical role in extending the framework's dimensionality by bridging two zinc centers, which adopt an octahedral geometry. researchgate.net
Another area of investigation involves the synthesis of ultramicroporous coordination polymers. The zinc analogue, SIFSIX-3-Zn, was the first in its family to be synthesized and has demonstrated notable selectivity for CO₂ separation. researchgate.net The synthesis of these materials often requires precise control of temperature to obtain the desired crystal structure. For example, in the synthesis of SIFSIX-3-Cu, a temperature of 25°C was found to be optimal for producing the desired 3D crystals, while higher temperatures led to the formation of 2D crystals. researchgate.net
The following table summarizes key parameters for the synthesis of crystalline this compound-based materials:
| Material | Synthesis Temperature | Key Feature | Reference |
| {[Zn(L)₂(SiF₆)]·(CH₂Cl₂)xG}n | Room Temperature | SiF₆²⁻ anion bridges two metal centers | researchgate.net |
| SIFSIX-3-Zn | Not specified | First in its family, high CO₂ selectivity | researchgate.net |
| SIFSIX-3-Cu | 25°C | Optimal for 3D crystal formation | researchgate.net |
Mechanistic Pathways of Hexafluorosilicate Anion Formation in Reaction Systems
The formation of the hexafluorosilicate anion (SiF₆²⁻) is a critical step in the synthesis of this compound and related materials. Understanding the mechanistic pathways of its formation is essential for controlling the synthesis process and obtaining desired products.
In-situ Generation of Hexafluorosilicate from Fluoride-Containing Polyatomic Anions and Silicate (B1173343) Sources in Self-Assembly Processes
The in-situ generation of the hexafluorosilicate anion (SiF₆²⁻) from fluoride-containing polyatomic anions and silicate sources is a frequently observed phenomenon, particularly in self-assembly processes conducted in glass vessels. researchgate.netresearchgate.net The glass itself can act as a source of silicon dioxide (SiO₂), which reacts with fluoride (B91410) ions to form SiF₆²⁻. researchgate.net This reaction can be initiated by various fluoride-containing species, including hydrofluoric acid (HF), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻). acs.orgnih.gov
The formation of SiF₆²⁻ is often serendipitous, occurring as an unexpected side product. researchgate.netnih.gov For example, attempts to synthesize other coordination complexes can lead to the formation of hexafluorosilicate-containing structures when fluoride sources are present in the reaction mixture within a glass container. researchgate.net The SiF₆²⁻ anion can then act as a template, guiding the assembly of complex structures like coordination cages. researchgate.netrsc.org
The reaction of fluoride ions with glassware to produce SiF₆²⁻ has been documented under both acidic and alkaline conditions. acs.orgnih.gov While the etching of glass by HF is a well-known chemical process, the reaction of fluoride ions with glass in an organic solvent under alkaline conditions has also been observed. acs.org This underscores the importance of considering the potential for SiF₆²⁻ formation whenever fluoride-containing materials are used in silicon-based glassware, regardless of the reaction's pH. researchgate.netacs.org
Influence of Transition Metal Cations (e.g., Zn²⁺, Cu²⁺) on Hexafluorosilicate Formation Kinetics and Thermodynamics
Transition metal cations, such as Zn²⁺ and Cu²⁺, can significantly influence the kinetics and thermodynamics of hexafluorosilicate (SiF₆²⁻) formation. The presence of these cations can drive the self-assembly of complex structures where SiF₆²⁻ acts as a template or a bridging ligand. researchgate.net
Studies have shown that the self-assembly of M(BF₄)₂ (where M²⁺ = Cu²⁺ or Zn²⁺) with tridentate N-donors in a glass vessel can lead to the formation of SiF₆²⁻-encapsulated cages. researchgate.net The formation of these cages demonstrates the thermodynamic favorability of incorporating the SiF₆²⁻ anion into the final structure. The kinetics of SiF₆²⁻ formation can also be influenced by the nature of the initial fluoride-containing anion, with the rate of formation observed to be in the order of BF₄⁻ < PF₆⁻ < SbF₆⁻ under specific reaction conditions. researchgate.netresearchgate.net
The coordination of transition metal cations to ligands can create a specific environment that facilitates the formation and stabilization of the SiF₆²⁻ anion. For instance, in the formation of coordination cages, the metal-ligand framework provides a cavity that is well-suited to encapsulate the octahedral SiF₆²⁻ anion. rsc.org The stability of these complexes suggests a strong thermodynamic driving force for their formation.
The following table highlights the role of transition metal cations in the formation of hexafluorosilicate-containing structures:
| Metal Cation | Initial Fluoride Source | Resulting Structure | Reference |
| Cu²⁺, Zn²⁺ | M(BF₄)₂ | SiF₆²⁻-encapsulated cages | researchgate.net |
| Cu²⁺ | Cu(BF₄)₂, Cu(PF₆)₂, Cu(SbF₆)₂ | SiF₆²⁻-encapsulated cages | researchgate.netresearchgate.net |
| Cu²⁺ | Cu(BF₄)₂ with (NH₄)₂SiF₆ | (SiF₆)@Cu₂L₄₂ cage | rsc.org |
| Cu²⁺ | Cu(NO₃)₂ or Cu(ClO₄)₂ with (NH₄)₂SiF₆ | (SiF₆)@Cu₂L₄ cage | rsc.org |
Novel Synthetic Routes for this compound-Derived Materials
Metathesis Reactions for Hexafluorosilicate Complex Formation
Metathesis, or double displacement, reactions provide a versatile route for the synthesis of hexafluorosilicate complexes. chemmybear.com This approach typically involves the reaction of a soluble salt containing the desired cation with a soluble hexafluorosilicate salt. The driving force for the reaction is often the formation of a precipitate, a gas, or a weak electrolyte. chemmybear.com
In the context of hexafluorosilicate chemistry, metathesis can be used to introduce the hexafluorosilicate anion into a coordination complex. For example, reacting a metal salt with a hexafluorosilicate salt in a suitable solvent can lead to the formation of a new complex where the original anion has been replaced by hexafluorosilicate. The success of the reaction depends on the relative solubilities of the reactants and products.
An example of this is the synthesis of lead(II) hexafluorosilicate complexes, where lead(II) nitrate (B79036) is reacted with a hexafluorosilicate salt in an aqueous solution. researchgate.net This method allows for the formation of various coordination polymers with different structures depending on the ligands present.
Precipitation-Based Synthesis Strategies for this compound Compounds
Precipitation is a common and effective method for synthesizing this compound compounds. This strategy relies on the low solubility of this compound in certain solvents, typically water. The synthesis usually involves mixing a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, with a soluble hexafluorosilicate salt, like ammonium (B1175870) hexafluorosilicate or hexafluorosilicic acid. researchgate.netacs.org
The reaction leads to the formation of a solid precipitate of this compound, which can then be isolated by filtration, washed, and dried. The purity and crystalline form of the product can be controlled by factors such as the concentration of the reactants, the reaction temperature, and the rate of mixing.
Sophisticated Structural Elucidation and Spectroscopic Probing of Zinc Hexafluorosilicate and Its Complexes
Single-Crystal X-ray Diffraction Studies of Zinc Hexafluorosilicate (B96646) Compounds and Coordination Polymers
Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in understanding the structural chemistry of zinc hexafluorosilicate and its derivatives.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystallographic analysis of various this compound compounds has shown that they can adopt different crystal systems and space groups depending on the co-ligands present in the structure. For instance, a three-dimensional metal-organic framework (MOF) with the formula {Zn(L)₂(SiF₆)xG}n (where L is (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine and G represents guest molecules) was found to crystallize in the monoclinic system with a C2/m space group. mdpi.com Another example, tetraethylammonium (B1195904) hexafluorosilicate, [(C₂H₅)₄N]₂SiF₆, crystallizes in the monoclinic system with the space group P2₁. ijert.orgijert.org
The unit cell parameters for these compounds are determined with high precision from the diffraction data. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.
Table 1: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|
| {Zn(L)₂(SiF₆)xG}n mdpi.com | Monoclinic | C2/m | - | - | - | - | 2 |
Analysis of Coordination Geometry and Bond Parameters in this compound Systems
The coordination environment around the zinc(II) ion in these complexes is a key aspect of their structure. In many cases, the zinc ion exhibits an octahedral coordination geometry. mdpi.comwikipedia.org For example, in the MOF {Zn(L)₂(SiF₆)xG}n, the Zn(II) center is coordinated to four nitrogen atoms from the organic linkers and two fluorine atoms from two different hexafluorosilicate anions, resulting in an N₄F₂ donor set. mdpi.com Similarly, in the cage compound (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, the zinc(II) ion also displays an octahedral arrangement. rsc.org
The bond lengths and angles within the coordination sphere of the zinc ion provide valuable insights into the nature of the metal-ligand interactions. These parameters are determined from the refinement of the crystal structure data.
Table 2: Selected Bond Parameters for this compound Complexes
| Compound | Coordination Geometry of Zn(II) | Bond | Bond Length (Å) |
|---|---|---|---|
| {Zn(L)₂(SiF₆)xG}n mdpi.com | Octahedral (N₄F₂) | Zn-N (equatorial) | 2.139 |
| Zn-F (axial) | 2.153 |
Identification of Hexafluorosilicate Anion Bridging and its Role in Framework Extension
The hexafluorosilicate (SiF₆²⁻) anion is not always a simple counter-ion; it can actively participate in the construction of extended frameworks. rsc.orgnih.gov In many coordination polymers, the SiF₆²⁻ anion acts as a bridging ligand, connecting two metal centers. mdpi.com This bridging function is crucial for extending the dimensionality of the structure, transforming lower-dimensional entities into two- or three-dimensional networks. mdpi.comresearchgate.net For instance, in the aforementioned MOF, {Zn(L)₂(SiF₆)xG}n, the SiF₆²⁻ anions bridge the Zn(II) centers, playing a vital role in the formation of the 3D framework. mdpi.com The anion can also act as a cage-to-cage bridge, further contributing to the supramolecular assembly. rsc.orgnih.gov
Structural Insights into Hexafluorosilicate-Encapsulated Cages and Supramolecular Architectures
The hexafluorosilicate anion can also be encapsulated within molecular cages, acting as a template for their formation. rsc.orgnih.govresearchgate.net The self-assembly of metal ions and organic ligands in the presence of SiF₆²⁻ can lead to the formation of cage-like structures where the anion is trapped in the central cavity. rsc.orgrsc.orgnih.gov An example is the formation of a Zn₂L₄ cage that encapsulates an SiF₆²⁻ anion. rsc.orgrsc.orgnih.gov The encapsulated anion helps to stabilize the cage structure through various non-covalent interactions, such as hydrogen bonds. researchgate.net These hexafluorosilicate-encapsulated cages can then self-assemble into more complex supramolecular architectures. researchgate.net
Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Characterization
Vibrational spectroscopy, particularly infrared and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Complex Confirmation
IR and FTIR spectroscopy are widely used to confirm the presence of the hexafluorosilicate anion in various compounds. The free octahedral SiF₆²⁻ anion exhibits characteristic infrared-active vibrational modes, primarily the ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) modes. spectroscopyonline.com The ν₃ mode typically appears as a strong band around 741 cm⁻¹, while the ν₄ mode is observed near 483 cm⁻¹. spectroscopyonline.com The presence of a strong absorption band in this region of the IR spectrum is a reliable indicator of the presence of the hexafluorosilicate anion. rsc.orgspectroscopyonline.com
In complex structures, the symmetry of the SiF₆²⁻ anion can be lowered, which may lead to the splitting of these characteristic bands. biointerfaceresearch.com For example, in the IR spectrum of (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, characteristic bands for the SiF₆²⁻ anion were observed, confirming its presence in the complex. rsc.org The analysis of the vibrational spectra of various hexafluorosilicate salts has shown that the ν₃ mode is the most characteristic band for confirming the presence of the hexafluorosilicate anion. spectroscopyonline.com
Table 3: Characteristic IR Bands for the Hexafluorosilicate Anion
| Vibrational Mode | Wavenumber (cm⁻¹) (Free Anion) spectroscopyonline.com |
|---|---|
| ν₃ (asymmetric stretching) | ~741 |
High-Resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Studies on Anion Binding, Host-Guest Interactions, and Solution Dynamics
High-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for investigating the intricate interactions and dynamic processes of this compound in solution. These methods provide detailed insights into anion binding, the formation of host-guest complexes, and the fluxional behavior of these systems at the molecular level.
Anion Binding and Host-Guest Interactions:
¹H and ¹⁹F NMR studies are instrumental in characterizing the binding of the hexafluorosilicate anion (SiF₆²⁻) within various molecular hosts. For instance, the formation of host-guest complexes between this compound and cavitands or metallamacrocycles can be monitored by observing changes in the chemical shifts of both the host and the guest molecules. researchgate.netresearchgate.net The encapsulation of the SiF₆²⁻ anion is often driven by a combination of coordination bonds and multiple non-covalent interactions, such as C-H···F hydrogen bonds. researchgate.net
In the presence of a suitable host, the ¹⁹F NMR spectrum of this compound will exhibit shifts indicative of the anion's new chemical environment. For example, a sharp signal for the aqueous SiF₆²⁻ ion is typically observed between -128.2 ppm and -130.5 ppm. rsc.org Upon encapsulation, this signal can shift, and its multiplicity may change depending on the symmetry of the host's binding pocket. The ¹H NMR spectrum of the host molecule will also show significant changes in the chemical shifts of protons lining the cavity, providing evidence of the host-guest interaction. nih.gov
Variable-temperature NMR studies can further elucidate the thermodynamics and kinetics of these binding events. researchgate.netresearchgate.net By tracking the changes in chemical shifts and line shapes as a function of temperature, researchers can determine association constants (Kₐ) and the dynamic exchange rates between the free and bound states of the guest. rsc.orgnih.gov
Solution Dynamics:
NMR spectroscopy is also a key tool for studying the dynamic behavior of this compound complexes in solution. researchgate.net Techniques such as ¹H and ¹⁹F NMR relaxation and diffusion-ordered spectroscopy (DOSY) can probe molecular mobility and the stability of host-guest complexes. nih.gov For example, a decrease in the spin-lattice (T₁) and spin-spin (T₂) relaxation times of a host molecule upon binding with hexafluorosilicate indicates a reduction in its molecular mobility. nih.gov
Furthermore, in systems containing multiple potential binding sites or fluxional hosts, NMR can reveal the exchange processes occurring. For instance, in certain metallo-β-lactamases, the binding of zinc ions, which can be modeled by the behavior of this compound in solution, induces significant conformational and dynamic changes that can be monitored by NMR. nih.gov The exchange between different conformational states can be slow or fast on the NMR timescale, leading to distinct spectral features that provide insight into the energy barriers of these processes. nih.gov
A summary of representative NMR data for hexafluorosilicate species is presented in the table below.
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) | System | Reference |
| ¹⁹F | -128.2 to -130.5 | Aqueous SiF₆²⁻ | rsc.org | |
| ¹⁹F | -129.02 | J(²⁹Si–¹⁹F) = 107.6 Hz | bis(4-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |
| ¹⁹F | -131.43 | J(²⁹Si–¹⁹F) = 107.5 Hz | bis(3-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |
| ¹⁹F | -133.35 | bis(2-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |
Thermal Analysis Techniques in Structural Stability and Transformation Research
Thermal analysis techniques are crucial for understanding the structural stability and phase transformations of this compound and its derivatives. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information on decomposition pathways, solvate evaporation, and thermal events like phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition behavior. sci-hub.se For this compound and its complexes, TGA is particularly useful for determining the temperatures at which coordinated or guest solvent molecules are lost and when the compound itself begins to decompose. subodhpgcollege.commdpi.com
In a typical TGA experiment, a sample of this compound hydrate, for instance, would show an initial mass loss corresponding to the evaporation of water molecules. mdpi.com This desolvation step usually occurs at relatively low temperatures, often below 150°C. sci-hub.se Following this, a plateau in the TGA curve indicates a region of thermal stability for the anhydrous or desolvated compound. sci-hub.se At higher temperatures, a significant mass loss signifies the decomposition of the framework. mdpi.comresearchgate.net For materials like metal-organic frameworks (MOFs) containing the SiF₆²⁻ pillar, decomposition can involve the fragmentation of the pillar into gaseous SiF₄ and fluoride (B91410), or the sublimation of organic linkers. researchgate.net
For example, in a study of a zinc(II)-based MOF with a SiF₆²⁻ anion, TGA showed a weight loss of approximately 10% around 103°C, attributed to occluded guest molecules. mdpi.com A further loss leading to a total of 20% was observed up to 220°C, after which the framework began to decompose. mdpi.com The desolvated phase, obtained by heating the material, showed no initial mass loss up to ~220°C, confirming the removal of guest molecules and indicating the decomposition temperature of the framework itself. mdpi.com
The table below summarizes typical thermal decomposition data for materials containing hexafluorosilicate.
| Material | Initial Mass Loss Temperature (°C) | Decomposition Onset Temperature (°C) | Atmosphere | Reference |
| IPM-325_p2 (Zn-MOF with SiF₆²⁻) | ~103 | ~220 | N₂ | mdpi.com |
| SIFSIX-3-M (M=Ni, Cu, Zn) | <150 (desolvation) | Varies with metal and ligand | N₂ | sci-hub.seresearchgate.net |
| SIFSIX-1-M (M=Ni, Co, Cd) | <150 (desolvation) | Varies with metal and ligand | N₂ | researchgate.netnii.ac.jp |
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. skztester.comsinica.edu.tw This allows for the detection and characterization of thermal events such as phase transitions, melting, crystallization, and glass transitions. skztester.comnih.gov
For this compound and its complexes, DSC can provide valuable information about their structural transformations upon heating or cooling. subodhpgcollege.com An endothermic peak in a DSC thermogram typically corresponds to a process that absorbs heat, such as melting or a solid-solid phase transition to a higher energy state. Conversely, an exothermic peak indicates a heat-releasing process like crystallization. The temperature at which the peak maximum occurs is the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. zentriforce.com
DSC is a highly sensitive method for studying the thermotropic properties of materials and can be used to determine their purity and stability. zentriforce.comnih.gov The technique is capable of detecting subtle changes in heat capacity, which can signify the onset of a phase transition or a change in the material's conformational state. zentriforce.com In conjunction with TGA, DSC provides a comprehensive thermal profile of a compound, aiding in the understanding of its structural integrity under varying thermal conditions. subodhpgcollege.com
The following table illustrates the type of data obtained from DSC analysis.
| Material | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |
| Generic Polymer | Glass Transition | Tg (onset) | - | - | skztester.com |
| Generic Crystalline Solid | Melting | Tm (onset) | Tm (peak) | ΔHm | nih.gov |
| Generic Amorphous Solid | Crystallization | Tc (onset) | Tc (peak) | ΔHc | nih.gov |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline materials, including this compound and its various complexes. wikipedia.org It provides information about the crystal structure, phase purity, and crystallite size of a bulk sample. wikipedia.orgncl.ac.uk The technique relies on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice.
The resulting diffraction pattern is a fingerprint of the crystalline material, with a unique set of diffraction peaks corresponding to specific crystallographic planes. By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data, one can confirm the identity and phase purity of the material. ncl.ac.uknist.govnist.gov The presence of unexpected peaks indicates the existence of impurities or a different crystalline phase. ncl.ac.uk
For instance, in the synthesis of metal-organic frameworks (MOFs) incorporating this compound, PXRD is routinely used to ensure that the bulk synthesized material corresponds to the structure determined from a single crystal. mdpi.com A near-perfect match between the experimental and simulated patterns confirms the phase purity of the sample. ncl.ac.uk Furthermore, PXRD can be used to monitor phase transitions induced by changes in temperature, pressure, or guest molecule exchange. wikipedia.org
The table below presents a hypothetical example of PXRD data for a crystalline compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.2 | 8.67 | 100 | (100) |
| 15.5 | 5.71 | 45 | (110) |
| 20.4 | 4.35 | 80 | (200) |
| 25.1 | 3.54 | 60 | (210) |
| 30.8 | 2.90 | 30 | (211) |
Advanced Spectroscopic and Elemental Analysis for Compositional Verification
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. northwestern.edubris.ac.uk
In the context of this compound, XPS is employed to verify the presence and stoichiometry of zinc, silicon, and fluorine on the surface of a sample. The technique involves irradiating the material with a beam of X-rays, which causes the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. aimspress.com
Furthermore, small shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. bris.ac.uk For example, the binding energies of the Zn 2p, Si 2p, and F 1s core levels in this compound can confirm the +2 oxidation state of zinc and the presence of the SiF₆²⁻ anion.
In some cases, spectral overlap can occur, for instance, between the Fe 2p region and the Zn Auger L₃M₂₃M₂₃ structure when using an Al Kα X-ray source. preprints.org Careful analysis, sometimes requiring the use of a different X-ray source like Mg Kα, is necessary to correctly identify and quantify the elements present. preprints.org
The following table provides representative binding energy ranges for elements relevant to this compound analysis.
| Element | Core Level | Binding Energy (eV) | Reference |
| Zn | 2p₃/₂ | ~1022 | researchgate.net |
| Zn | 2p₁/₂ | ~1045 | researchgate.net |
| Si | 2p | ~103 | rsc.org |
| F | 1s | ~689 | rsc.org |
| C | 1s | ~285 (adventitious carbon) | bris.ac.uk |
| O | 1s | ~531 | bris.ac.uk |
Elemental Analysis and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Stoichiometry
The precise determination of the stoichiometric composition of this compound and its complexes is fundamental to confirming their identity and purity. Elemental analysis and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are two primary analytical techniques employed for this purpose. These methods provide quantitative data on the elemental makeup of a compound, allowing for the verification of its empirical and molecular formula.
Elemental analysis provides the percentage composition of elements such as carbon, hydrogen, and nitrogen within a compound. This is particularly crucial for complexes of this compound that incorporate organic ligands. By comparing the experimentally determined percentages with the calculated theoretical values for a proposed structure, the stoichiometry can be confirmed.
Inductively coupled plasma-optical emission spectroscopy (ICP-OES) is a highly sensitive technique used for determining the atomic composition of a sample. technologynetworks.com It is especially effective for quantifying the amounts of metallic and metalloid elements. In the context of this compound, ICP-OES is invaluable for accurately measuring the concentrations of zinc and silicon. The technique involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the elements present. technologynetworks.com As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of the element in the sample. mdpi.com
Detailed Research Findings
Research has demonstrated the utility of these methods in characterizing newly synthesized compounds containing the hexafluorosilicate anion. For pure, anhydrous this compound (ZnSiF₆), the theoretical elemental composition is a fixed ratio based on its atomic weights. drugfuture.comrsc.org
Table 1: Theoretical Elemental Composition of this compound (ZnSiF₆)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percent Composition (%) |
|---|---|---|---|---|---|
| Zinc | Zn | 65.38 | 1 | 65.38 | 31.51% |
| Silicon | Si | 28.09 | 1 | 28.09 | 13.54% |
| Fluorine | F | 19.00 | 6 | 114.00 | 54.95% |
| Total | ZnSiF₆ | 207.47 | 100.00% |
Note: Percentages are calculated based on the provided atomic weights and may slightly differ from source values due to rounding. drugfuture.comrsc.org
In the study of complex coordination compounds, elemental analysis is indispensable. For instance, in the synthesis of a cage complex with the formula (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, where L² represents an organic ligand, elemental analysis was performed to validate the proposed structure. rsc.org The experimental findings for carbon, hydrogen, and nitrogen were compared against the calculated values for the hypothesized formula. rsc.org
Table 2: Elemental Analysis Data for the Complex (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 50.88 | 50.79 |
| Hydrogen (H) | 3.84 | 3.81 |
| Nitrogen (N) | 5.93 | 5.97 |
Data sourced from a study on the systematic formation of hexafluorosilicate during crystallization. rsc.org
The close correlation between the calculated and found percentages confirms the stoichiometry of the complex, including the presence of the hexafluorosilicate anions, the zinc cations, the organic ligands, and the solvent molecules within the crystal lattice. rsc.org
Similarly, ICP-OES has been employed to determine the zinc content in various complex materials. For example, in the characterization of mesoporous silica (B1680970) loaded with a zinc-containing compound, ICP-OES was used to quantify the weight percentage of zinc, providing crucial data on the composition of the final material. acs.org The technique's ability to analyze multiple elements simultaneously with high precision and accuracy makes it a powerful tool for stoichiometric analysis. spectroscopyonline.com While specific ICP-OES data for pure this compound is not detailed in the provided search results, the methodology is standard for determining zinc and silicon content in a wide array of materials, including zinc-bearing ores and waste products. nih.govnih.gov
Computational Chemistry and Theoretical Modeling of Zinc Hexafluorosilicate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Binding Sites, and Intermolecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comaimspress.com It has been successfully applied to understand the intricate details of zinc hexafluorosilicate (B96646) systems.
DFT calculations have been instrumental in elucidating the electronic and geometric structures of zinc(II) complexes, including those with porphyrazine and its derivatives. nih.gov These studies reveal that the nature of the metal and the ligand has a minimal effect on the perimeter of the coordination cavity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) calculations indicate that the bonds between zinc and nitrogen have a lesser ionic character compared to calcium-nitrogen bonds in similar structures. nih.gov
In the context of metal-organic frameworks (MOFs) containing zinc hexafluorosilicate, DFT is crucial for identifying potential gas binding sites. researchgate.net For instance, in a specific MOF, DFT calculations have shown that acetylene (B1199291) (C2H2) and carbon dioxide (CO2) are preferentially adsorbed in the narrow channels of the structure. researchgate.net This is attributed to the strong binding affinity, which is a result of C-H···O/N interactions between the host framework and the guest gas molecules. researchgate.net DFT-D calculations, which account for dispersion forces, have been used to determine the binding energies at these sites. acs.orgrsc.org For example, in one study, the calculated static binding energy for C2H2 was approximately 56.8 kJ mol⁻¹ at one site and 51.7 kJ mol⁻¹ at another. acs.org
A study on a [Zn(SiF6)(phen)2] complex utilized DFT to analyze the influence of crystal packing on its molecular structure. nih.gov The calculations helped to understand the distorted octahedral coordination of the Zn(II) cation and the bidentate binding of the hexafluorosilicate ligand. nih.gov
The table below summarizes key findings from DFT calculations on this compound and related systems:
| System | Key DFT Finding | Reference |
| Zinc(II) porphyrazine complexes | Coordination cavity perimeter is largely independent of the metal and ligand. | nih.gov |
| Zinc(II) porphyrazine complexes | Zn-N bonds are less ionic than Ca-N bonds. | nih.gov |
| MOF with hexafluorosilicate anions | Identified preferential binding sites for C2H2 and CO2 in narrow channels. | researchgate.net |
| [Zn(SiF6)(phen)2] complex | Revealed the influence of crystal packing on the distorted octahedral geometry of the Zn(II) cation. | nih.gov |
| UTSA-300a MOF | Calculated C2H2 binding energies of ~56.8 and ~51.7 kJ mol⁻¹. | acs.org |
| SIFSIX-bidmb-Cu MOF | Determined C2H2 binding energies of ~67.5 and ~72.4 kJ mol⁻¹. | rsc.org |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions in Solution and Solid State
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the examination of the dynamic behavior and interactions of this compound in both solution and solid-state environments.
In solution, MD simulations are invaluable for understanding the behavior of ions and molecules. For example, ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to study the hydration of Zn(II) ions in aqueous solutions. researchgate.net These simulations have shown that including both the first and second hydration shells in the quantum mechanical region significantly impacts the properties of the hydrated ion, leading to a coordination number of 6 for the first shell. researchgate.net MD simulations have also been employed to investigate the influence of Zn(II) on the structure and membrane interactions of antimicrobial peptides, revealing that the ion can stabilize helical conformations in its binding region. nih.gov
The following table highlights some applications of MD simulations in studying systems relevant to this compound:
| System/Phenomenon | Key MD Simulation Finding | Reference |
| Crystalline lithium silicates | Characterization of structural and electronic properties. | unt.edu |
| PTMA cathode material | Understanding the effects of solvent and charge state on solid-phase structure. | nrel.gov |
| Zn(II) in aqueous solution | Determination of a first shell coordination number of 6. | researchgate.net |
| Antimicrobial peptide with Zn(II) | Zn(II) stabilizes helical conformations in the binding region. | nih.gov |
Theoretical Models for Phase Transitions and Order-Disorder Phenomena in Hydrated Hexafluorosilicates
Theoretical models are essential for understanding the complex phenomena of phase transitions and order-disorder in hydrated hexafluorosilicates. These models often complement experimental techniques like differential scanning calorimetry and Raman spectroscopy.
Phase transitions in these compounds are frequently associated with the dynamics of the system and are often of the order-disorder type. researchgate.net This means the transition involves a change from a more ordered crystalline state to a more disordered state, often related to the motion of constituent ions or molecules. For example, in some alkylammonium hexafluorosilicate salts, phase transitions are linked to the reorientational motion of the cations. researchgate.net
Theoretical group analyses, based on the site symmetry of anions and cations determined from X-ray diffraction, are used to interpret vibrational spectra and understand the mechanisms of these phase transitions. researchgate.net The analysis of hydrogen bonding is also crucial, as these interactions play a significant role in the crystal packing and can influence the transition temperatures and characteristics. researchgate.net For instance, in some hydrated hexafluorosilicates, water molecules form hydrogen-bonded clusters with the SiF6²⁻ anions, which in turn self-organize into supramolecular chains. researchgate.net
The study of long-range homogeneously disordered structures, such as those found in mixed crystals and solid-solution series, provides a framework for understanding the varying degrees of order and disorder in these materials. mdpi.com These theoretical approaches help to explain how the arrangement of atoms can deviate from perfect periodicity while still maintaining a crystalline structure. mdpi.com
Predictive Modeling of this compound Reactivity and Stability in Diverse Environments
Predictive modeling aims to forecast the chemical reactivity and stability of this compound under various conditions, which is crucial for its application and handling.
One approach to predicting reactivity is through the use of machine-learning models. rsc.org These models can be trained on large datasets of chemical information to predict the compatibility and potential for side reactions between different chemical components. rsc.org While traditionally, reactivity has been predicted based on simple electronic properties like electronegativity and ionization energy, these methods are often limited in scope and accuracy. rsc.org
Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting chemical reactivity. rsc.org CDFT uses various reactivity descriptors, derived from the principles of electronic structure, to gain insights into the mechanisms of chemical processes. rsc.org
For metal-organic frameworks (MOFs) containing this compound, predictive modeling is used to anticipate their performance in applications like gas separation. acs.orgbham.ac.uk For example, computational methods can predict the structural landscape of a MOF, helping to identify the most stable and likely crystal structures to form. acs.orgbham.ac.uk These predictions can then be validated experimentally. acs.orgbham.ac.uk
The stability of this compound can also be assessed in the context of its interactions with other molecules. For instance, the formation of supramolecular assemblies, where the hexafluorosilicate anion is encapsulated, has been studied. acs.org The characterization of these assemblies through techniques like ESI-MS and NMR spectroscopy, combined with computational modeling, helps to understand the factors governing the stability of the encapsulated anion. acs.org
Research on Coordination Chemistry and Supramolecular Self Assembly Involving Zinc Hexafluorosilicate
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) with Zinc Hexafluorosilicate (B96646)
The synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) represents a major area of materials science, where zinc hexafluorosilicate is often employed. mdpi.comnih.gov These materials are extended networks composed of metal ions or clusters linked by organic molecules, resulting in structures with potential voids. mdpi.comnii.ac.jp The ability to tune the components, including the metal, organic linker, and counter-ions like hexafluorosilicate, allows for the creation of frameworks with tailored properties. mdpi.com
The hexafluorosilicate (SiF₆²⁻) anion plays a crucial architectural role in the formation of MOFs, primarily by acting as a bridging pillar. mdpi.comnii.ac.jp In many syntheses, N-donor ligands and metal ions self-assemble to form two-dimensional (2D) square-grid sheets. nii.ac.jpnih.gov The SiF₆²⁻ anion then links these 2D layers, extending the structure into a three-dimensional (3D) framework. mdpi.comnii.ac.jp This pillaring action is fundamental in creating robust, porous materials.
In a notable example, a Zn(II)-based MOF, IPM-325, the zinc metal center is octahedrally coordinated with four nitrogen atoms from the organic linkers in the equatorial plane and two fluorine atoms from two different SiF₆²⁻ anions at the axial positions. mdpi.comresearchgate.net This N₄F₂ donor set demonstrates the direct coordination of the anion to the metal center, with the SiF₆²⁻ anion bridging between two zinc ions to build the 3D structure. mdpi.comresearchgate.net The presence of highly electronegative fluorine atoms on the SiF₆²⁻ pillars also imparts a highly charged, polar nature to the pore surfaces of the resulting MOFs. mdpi.com
The choice of the neutral N-donor organic linker is critical as it profoundly influences the final topology, dimensionality, and porosity of the resulting framework. mdpi.comufsc.br The length and geometry of the linker dictate the spacing between the metal centers and, consequently, the dimensions of the pores within the material.
For instance, the use of a shorter N-donor linker like pyrazine (B50134), as opposed to the longer 4,4'-bipyridine, leads to a contraction in the pore aperture of the resulting framework. researchgate.net A specific example is the MOF SIFSIX-3-Zn, which uses pyrazine and is isostructural to SIFSIX-1-Cu, which uses 4,4'-bipyridine; the shorter ligand reduces the pore aperture from 9.54 Å to just 3.84 Å. researchgate.net The reaction of this compound with the flexible N-donor linker (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine resulted in a 3D framework with a primitive cubic (pcu) topology, featuring two distinct types of rectangular pores. mdpi.comresearchgate.net
The table below summarizes the characteristics of MOFs synthesized with this compound and various N-donor linkers.
| Framework Name | Metal Ion | N-Donor Linker | Anion Pillar | Framework Dimensionality & Topology | Pore Dimensions (Å) |
| IPM-325 | Zn(II) | (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine | SiF₆²⁻ | 3D, twofold interpenetrated, pcu | 5.55 x 7.46 and 5.84 x 6.54 |
| SIFSIX-3-Zn | Zn(II) | Pyrazine | SiF₆²⁻ | 3D, pillared square-grid | 3.84 |
| [Zn(dpa)₂(SiF₆)] | Zn(II) | 9,10-di(4-pyridyl)anthracene | SiF₆²⁻ | 3D | - |
Data sourced from references mdpi.comnii.ac.jpresearchgate.netresearchgate.net.
MOFs constructed with this compound can exhibit complex structural behaviors such as interpenetration and dynamic transformations. mdpi.comnih.gov Interpenetration occurs when two or more independent frameworks grow through one another within the same crystal. A Zn(II)-based MOF, IPM-325, was found to be a twofold interpenetrated framework. mdpi.comresearchgate.net
Furthermore, some of these frameworks are not rigid and can undergo structural changes in response to external stimuli, such as the removal of guest solvent molecules. mdpi.comnih.gov This flexibility can be crucial for applications in selective sorption. mdpi.com IPM-325 demonstrates this property, exhibiting a two-step structural transformation upon solvent removal, as confirmed by powder X-ray diffraction (PXRD). mdpi.comresearchgate.net The initial phase, IPM-325_p1, transforms to a second phase, IPM-325_p2, upon exposure to air, and then to a third, desolvated phase, IPM-325_p3, after heating under vacuum. mdpi.com This indicates that flexible SiF₆²⁻-based MOFs can offer unique properties combining high selectivity with dynamic structural behavior. mdpi.com Similarly, other research has shown the solid-state transformation of a 2D interdigitated Zn(II) MOF into a doubly interpenetrated 3D pillar-layered framework upon UV irradiation. nih.gov
The combination of SiF₆²⁻ pillars and specific N-donor linkers is a powerful strategy for engineering ultramicroporous frameworks (pore size < 10 Å) designed for selective molecular recognition and separation. nih.govresearchgate.net The highly polar pore surfaces, decorated with the electronegative fluorine atoms of the SiF₆²⁻ anions, create preferential binding sites for certain gas molecules, enabling their separation from mixtures. mdpi.comnih.gov
These "SIFSIX" materials are particularly noted for their performance in separating industrially relevant gases. nih.gov For example, the contracted pore aperture in SIFSIX-3-Zn (3.84 Å) makes it suitable for the steric separation of small gas molecules. researchgate.net The precise tuning of pore size and chemistry allows for a molecular sieving effect, where smaller molecules can pass through the pores while larger ones are excluded. nih.govresearchgate.net This has been effectively applied to challenging separations such as acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂) and ethylene (B1197577) (C₂H₄). nih.govresearchgate.net The strong interactions between guest molecules like CO₂ and the fluorine-lined pore walls are key to the high selectivity observed in these materials. mdpi.comresearchgate.net
Supramolecular Anion Binding and Encapsulation Chemistry
Beyond the realm of extended crystalline frameworks, the hexafluorosilicate anion is a target for supramolecular chemists designing host molecules for specific anion recognition and binding.
Supramolecular assemblies known as "nanojars" have proven to be exceptionally effective hosts for binding the hexafluorosilicate anion. nih.govacs.org These neutral receptors are self-assembled coordination complexes of the general formula [anion⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻ (where pz = pyrazolate), which form around an anionic template. nih.govresearchgate.net
The binding of the octahedral SiF₆²⁻ anion inside the nanojar cavity is remarkably strong and highly specific. nih.govacs.org This interaction is mediated exclusively by a dense network of charge-assisted hydrogen bonds. nih.govresearchgate.net X-ray crystallography of a hexafluorosilicate-containing nanojar revealed that the six fluorine atoms of the SiF₆²⁻ guest participate in a total of 18 hydrogen bonds with the inner wall of the nanojar host. nih.gov This intricate bonding pattern is responsible for the powerful encapsulation of the anion. nih.govacs.org
Characterization using electrospray ionization mass spectrometry (ESI-MS) has identified several nanojar species that encapsulate hexafluorosilicate, including those with n = 28, 30, 32, and 34 copper centers. nih.govacs.org Research has shown a size-based preference, where the larger, octahedral SiF₆²⁻ anion is preferentially bound by a larger Cu₃₂ nanojar, whereas the smaller, trigonal planar carbonate anion (CO₃²⁻) favors a smaller Cu₂₇ nanojar. researchgate.netnih.gov This work demonstrates that nanojars are versatile anion-binding agents capable of sequestering not only common trigonal or tetrahedral anions but also larger octahedral ones like hexafluorosilicate. nih.govacs.org
The table below details the different hexafluorosilicate-entrapping nanojar species identified.
| Nanojar Species | Formula | Primary Characterization Method |
| Cu₂₈SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₂₈]²⁻ | ESI-MS |
| Cu₃₀SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₀]²⁻ | ESI-MS |
| Cu₃₂SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₂]²⁻ | ESI-MS, X-ray Diffraction |
| Cu₃₄SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₄]²⁻ | ESI-MS |
Data sourced from references nih.govacs.org.
Mechanisms of Charge-Assisted Hydrogen Bonding in Anion Recognition and Selectivity
Charge-assisted hydrogen bonding is a powerful strategy in supramolecular chemistry for the recognition of anions, where electrostatic interactions significantly enhance the strength of hydrogen bonds. nih.govrsc.org This mechanism is particularly effective for the recognition of hydrophilic anions in aqueous environments, as the electrostatic attraction helps to overcome the high energy penalty of dehydrating the anion. nih.gov In the context of the hexafluorosilicate (SiF₆²⁻) anion, this principle is leveraged in various synthetic receptors to achieve high affinity and selectivity.
The core of charge-assisted hydrogen bonding lies in the electrostatic attraction between a positively charged receptor (cationic host) and the negatively charged anion. This attraction brings the two species into close proximity, facilitating the formation of multiple hydrogen bonds. These hydrogen bonds are strengthened by the charge, a phenomenon that has been observed in various systems, including those with polyammonium and guanidinium (B1211019) receptors. nih.gov
The selectivity for certain anions over others is governed by a combination of factors, including the size, shape, and charge density of the anion, as well as the complementary size and geometry of the host's binding pocket. For instance, studies have shown that larger nanojars can preferentially bind the octahedral hexafluorosilicate anion over smaller, trigonal planar anions like carbonate. researchgate.net The intricate network of hydrogen bonds formed between the host and the guest is crucial for this selectivity. In one example, a tripodal amide ligand was shown to form a dimeric capsular assembly that encapsulates the hexafluorosilicate anion, with each of the six fluoride (B91410) atoms acting as an acceptor for multiple hydrogen bonds, including N-H···F and C-H···F interactions. researchgate.net
The strength of these interactions is notable, with computational studies and X-ray crystallography revealing short hydrogen bond distances, indicative of strong binding. anu.edu.au This robust binding, driven by the synergy of electrostatic attraction and hydrogen bonding, allows for the selective recognition of anions like hexafluorosilicate even in competitive solvent mixtures. anu.edu.au
Investigation of Hydrogen Bonding Networks in Hexaaquo this compound and Related Compounds
The crystal structure of hydrated metal salts provides a rich landscape for studying extensive hydrogen bonding networks. In compounds containing the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the hexafluorosilicate anion, SiF₆²⁻, the interactions between the coordinated water molecules and the fluorine atoms of the anion are of primary importance in defining the solid-state architecture.
The [Zn(H₂O)₆]²⁺ cation typically adopts an octahedral geometry, with six water molecules directly coordinated to the zinc ion. These coordinated water molecules act as excellent hydrogen bond donors. The hexafluorosilicate anion, also octahedral, presents its six fluorine atoms as potential hydrogen bond acceptors. The resulting crystal structures are often characterized by a three-dimensional network of O-H···F hydrogen bonds.
These hydrogen-bonding networks are crucial for the stability of the crystal lattice. nih.gov The arrangement of these bonds can lead to the formation of specific structural motifs. For example, in the crystal structure of a related compound, the methanol (B129727) solvent molecule forms a hydrogen bond with one of the fluorine atoms of the hexafluorosilicate ligand. nih.gov This illustrates the capacity of the SiF₆²⁻ anion to participate in hydrogen bonding.
Complexation Studies of this compound with Organic Ligands in Aqueous and Non-Aqueous Solutions
The complexation of this compound with a variety of organic ligands has been investigated in both aqueous and non-aqueous media, leading to the formation of diverse coordination compounds with interesting structural features. These studies provide insight into the coordinating behavior of the hexafluorosilicate anion and the factors that influence the final structure of the complex.
In some instances, the hexafluorosilicate anion can act as a bidentate ligand, coordinating directly to the zinc(II) center through two of its fluorine atoms. A notable example is the complex formed with 1,10-phenanthroline (B135089) (phen), [Zn(SiF₆)(phen)₂]. nih.gov In this case, the zinc(II) ion is in a severely distorted octahedral coordination environment, being chelated by the two phenanthroline ligands and the bidentate hexafluorosilicate anion. nih.gov This represents a rare example of a structurally characterized Zn(II) complex with a bidentate hexafluorosilicate ligand. nih.gov
More commonly, the hexafluorosilicate anion acts as a counter-anion, balancing the charge of a cationic zinc complex, or as a bridging ligand in the formation of coordination polymers. In the presence of multidentate N-donor ligands, self-assembly processes can lead to the formation of cage-like structures where the hexafluorosilicate anion is encapsulated. rsc.orgresearchgate.net For example, the reaction of zinc(II) tetrafluoroborate (B81430) with a tridentate N-donor ligand in a glass vessel can unexpectedly yield a cage compound encapsulating a hexafluorosilicate anion, (SiF₆)@Zn₂L₄. rsc.org The formation of the hexafluorosilicate anion in this case is attributed to the reaction of the tetrafluoroborate anion with the silica (B1680970) of the glassware. rsc.org
The solvent system plays a crucial role in the outcome of these complexation reactions. The choice of solvent can influence the solubility of the reactants and products, and can also participate in the coordination or hydrogen-bonding interactions within the crystal structure. For example, the complex [Zn(SiF₆)(phen)₂] was crystallized from a methanol-containing solution, and the methanol molecule was incorporated into the crystal lattice, forming a hydrogen bond with the hexafluorosilicate ligand. nih.gov
The following table summarizes key findings from complexation studies of this compound with selected organic ligands.
| Organic Ligand | Solvent System | Resulting Complex | Key Structural Features |
| 1,10-Phenanthroline (phen) | Methanol | [Zn(SiF₆)(phen)₂]·CH₃OH | Mononuclear complex; distorted octahedral Zn(II); bidentate SiF₆²⁻ ligand. nih.gov |
| Tridentate N-donor (L²) | Tetrahydrofuran/Methanol/Dichloromethane | (SiF₆)@Zn₂L₄·2C₄H₈O·4CH₂Cl₂ | Dinuclear cage encapsulating an SiF₆²⁻ anion; another SiF₆²⁻ acts as a counter-anion. rsc.org |
| 4,4'-Bipyridine | Not specified | Diaquabis(4,4'-bipyridine)this compound | Two-dimensional coordination polymer. tandfonline.com |
These studies demonstrate the versatility of this compound in coordination chemistry, where the hexafluorosilicate moiety can act as a ligand, a template for cage formation, or a simple counter-anion, depending on the reaction conditions and the nature of the organic ligands employed.
Advanced Materials Science and Engineering Applications of Zinc Hexafluorosilicate
Development of High-Performance Ceramics and Glass with Enhanced Durability and Thermal Stability
Zinc hexafluorosilicate (B96646) is used in the manufacturing of specialty glass and ceramics. chemkraft.ir It acts as a fluxing agent, helping to reduce the melting temperature of raw materials and facilitating the formation of a smooth and uniform glass or ceramic surface. chemkraft.ireverzinc.com This reduction in melting temperature lowers energy and equipment requirements while improving the brilliance of color glazes. everzinc.com
In the production of frits and enamels for ceramic objects like tiles and sanitary ware, zinc oxide (often derived from zinc hexafluorosilicate) is a key component. everzinc.com It is also utilized in heat-resistant glass, cookware, and specialty glass applications such as photochromic lenses. everzinc.com The use of this compound contributes to enhanced durability and resistance to chemical attacks in construction materials like cement and concrete. chemimpex.com
Table 1: Effects of this compound in Ceramic and Glass Production
| Property | Effect of this compound | Benefit |
| Melting Temperature | Acts as a fluxing agent to lower the melting point. chemkraft.ireverzinc.com | Reduced energy consumption and equipment costs. everzinc.com |
| Surface Quality | Facilitates the formation of a smooth and uniform surface. chemkraft.ir | Improved aesthetic and functional quality of the final product. |
| Durability | Enhances durability and resistance to chemical attack. chemimpex.com | Increased lifespan and performance of materials. |
| Color Brilliance | Improves the brilliance of color glazes. everzinc.com | Enhanced aesthetic appeal of ceramic products. |
Engineering of Specialty Coatings and Paints for Improved Corrosion Resistance and Adhesion
This compound is instrumental in metal surface treatments to prevent corrosion. chemkraft.ir It functions as an effective corrosion inhibitor by forming a protective layer on metal surfaces, which enhances durability and extends the lifespan of components. chemkraft.ir This is particularly beneficial in the automotive and infrastructure industries. chemkraft.ir
The compound is a key ingredient in coatings that provide corrosion resistance and improve the longevity of electronic devices. chemimpex.com Sol-gel coatings containing zinc compounds have demonstrated a high potential to create an effective barrier against aggressive environments, thereby improving both corrosion resistance and adhesion properties of phosphated zinc substrates. mdpi.com These coatings can be multifunctional, offering both corrosion protection and enhanced adhesion due to the formation of strong covalent bonds. mdpi.com
Table 2: Performance of Zinc-Based Coatings
| Coating Type | Substrate | Key Findings |
| Sol-Gel Hybrid Coating | Phosphated Zinc | Improved corrosion resistance and adhesion properties. mdpi.com |
| Inorganic Zinc Silicate (B1173343) (IOZS) | Abrasive Blast Cleaned Steel | Provides excellent galvanic corrosion protection, superior to hot-dip galvanizing in coastal environments. duluxprotectivecoatings.com.au |
| Zinc Flake Coatings | Steel | High corrosion resistance (up to 1000 hours in a salt chamber), no hydrogen embrittlement. srce.hr |
Applications in Protective Glass Technology
This compound is a crucial component in enhancing the protective qualities of glass across various applications. df-chemicals.com
One of the primary applications of this compound in protective glass is its ability to shield against harmful radiation. df-chemicals.com The compound attenuates ionizing radiation, reducing its transmission through the glass and protecting personnel from radiation hazards. df-chemicals.com This is critical in nuclear facilities, medical radiology rooms, and research laboratories. df-chemicals.com The inclusion of zinc, a relatively heavy element, in the glass composition increases the probability of interaction with gamma rays, thus enhancing the shielding effectiveness. Studies on zinc tellurite and tantalum-zinc-sodium-borate glasses have shown that the addition of zinc oxide improves their radiation shielding properties. researchgate.netsemanticscholar.org
Table 3: Radiation Shielding Properties of Zinc-Containing Glasses
| Glass System | Key Shielding Parameter | Finding |
| Tantalum-Zinc-Sodium-Borate | Half Value Layer (HVL) | Possesses satisfactory radiation properties for shielding applications. researchgate.net |
| Zinc Tellurite (xZnO-(100-x)TeO2) | Mass Attenuation Coefficient (μm) | Measured values agree well with theoretical calculations, indicating suitability for gamma radiation shields. semanticscholar.org |
| 60TeO2-20PbO-(20-x)ZnO-xBaF2 | Mass Attenuation Coefficient (μm) | The addition of BaF2, a heavier compound than ZnO, enhances the radiation-shielding performance of the glass. nih.gov |
This compound coatings provide excellent corrosion resistance, preventing damage to the glass surface from aggressive chemicals. df-chemicals.com This is particularly valuable in the chemical and pharmaceutical industries. df-chemicals.com The application of this compound also enhances the glass's resistance to wear and abrasion, making it suitable for industries like automotive and military where the glass may be subjected to scratches and abrasive forces. df-chemicals.com Research has shown that a surface deposit of a small amount of zinc salts can significantly reduce the atmospheric alteration kinetics of glasses. researchgate.net
Several advanced techniques are employed to apply this compound coatings to glass surfaces.
Sputtering : This method involves bombarding a zinc fluorosilicate target with high-energy ions. The ejected atoms or molecules are then deposited onto the glass substrate, creating a thin protective layer. Sputtering offers precise control over the coating's thickness. df-chemicals.com
Other common techniques for depositing thin films and coatings include vacuum thermal evaporation, electron beam evaporation, and pulsed-laser deposition. researchgate.netgotriple.eu Chemical routes such as sol-gel and chemical bath deposition are also utilized. researchgate.net
Semiconductor and Electronics Industry Applications
In the electronics industry, this compound is utilized in the production of electronic components, particularly in coatings that offer corrosion resistance and enhance the longevity of devices. chemimpex.com In electroplating, it serves as a crucial component in electrolytes, ensuring a more uniform and smoother metal deposition, which improves the quality and aesthetics of coated products in industries like electronics and jewelry manufacturing. chemkraft.ir
Use in Coatings for Electronic Component Longevity and Corrosion Protection
The longevity and reliability of electronic components are critically dependent on effective protection against environmental factors, particularly corrosion. Corrosion in electronic devices can lead to malfunctions, reduced performance, and premature failure theueca.org. Protective coatings are therefore essential to shield sensitive components from moisture, chemicals, and other corrosive elements theueca.orgmdpi.com. While direct research specifically detailing the use of this compound in coatings for electronic components is not extensively documented in the public domain, the known properties of zinc-based coatings and fluorosilicate compounds provide a strong basis for its potential application in this field.
Zinc coatings are widely recognized for their excellent corrosion protection capabilities, primarily through galvanic action where the zinc acts as a sacrificial anode to protect the underlying substrate, such as steel or copper alloys used in electronic components nspcoatings.co.uk. This sacrificial nature of zinc significantly prolongs the life of the components nspcoatings.co.ukcorrosionpedia.com. Various methods are employed to apply zinc coatings, including electroplating and the use of zinc-rich primers corrosionpedia.com.
Fluorosilicate compounds, on the other hand, are known to form dense, insoluble layers that can act as a barrier against corrosive agents. For instance, certain silicates are used as topcoats over chromate conversion coatings on zinc to enhance resistance to water and reactive chemicals corrosionpedia.com. The combination of zinc and the hexafluorosilicate anion in a single compound suggests a dual-action protective mechanism. A coating formulated with this compound could potentially offer both the sacrificial protection of zinc and the barrier properties of a stable, low-solubility silicate film.
The application of such a coating could be achieved through various methods, including dip coating or spray coating, where a solution containing this compound is applied to the electronic component and then cured to form a protective layer df-chemicals.com. The resulting film would be expected to exhibit strong adhesion and provide a robust barrier against common corrosive environments encountered by electronics, such as high humidity and salt spray nspcoatings.co.uk.
Table 1: Potential Advantages of this compound in Electronic Coatings
| Feature | Benefit |
| Galvanic Protection | The zinc component acts as a sacrificial anode, corroding preferentially to protect the underlying metal of the electronic component nspcoatings.co.uk. |
| Barrier Formation | The hexafluorosilicate component can form a stable, insoluble barrier layer, preventing corrosive agents from reaching the component's surface corrosionpedia.comdf-chemicals.com. |
| Enhanced Durability | The combination of galvanic and barrier protection can lead to a more durable and long-lasting coating, extending the operational life of the electronic device theueca.org. |
| Adhesion | Fluorosilicate compounds can promote strong adhesion to various substrates commonly used in electronics. |
Role of Hexafluorosilicic Acid Derivatives as Wet Etchants in Semiconductor Wafer Fabrication
Wet etching is a critical process in semiconductor manufacturing for the selective removal of thin films from wafer surfaces. Hexafluorosilicic acid (H₂SiF₆), from which this compound is derived, and its derivatives are utilized as etchants, particularly for silicon dioxide (SiO₂) layers. The controlled removal of SiO₂ is fundamental to creating the intricate patterns and insulating structures required for the functionality of microchips and other semiconductor devices.
The etching mechanism of silicon dioxide with fluorine-containing acids like hexafluorosilicic acid involves the chemical reaction between the acid and the SiO₂ to form water-soluble products. While hydrofluoric acid (HF) is a more common etchant, hexafluorosilicic acid offers advantages in terms of handling and process control in certain applications. The reaction of hexafluorosilicic acid with silicon dioxide is a complex process that leverages the high reactivity of the acid with silica-based materials.
In practice, wet etching solutions are often buffered to control the etch rate and improve uniformity across the wafer. Derivatives of hexafluorosilicic acid can be part of these buffered oxide etch (BOE) solutions. The composition of the etchant mixture, including the concentration of the acid and the presence of buffering agents, is carefully controlled to achieve the desired etch rate and selectivity. Research into etching processes often involves studying the kinetics of the reaction as a function of the composition of the etchant mixture. These studies are crucial for optimizing the manufacturing process to produce reliable and high-performance semiconductor devices.
Table 2: Key Aspects of Hexafluorosilicic Acid Derivatives in Semiconductor Wet Etching
| Aspect | Description |
| Material Selectivity | Primarily used for the selective etching of silicon dioxide (SiO₂) over silicon and other materials on the wafer. |
| Etching Mechanism | Chemical dissolution of SiO₂ through reaction with the fluorine-containing acid to form soluble hexafluorosilicate complexes. |
| Process Control | The etch rate can be precisely controlled by adjusting the concentration of the acid, the temperature of the bath, and the composition of the etchant solution. |
| Uniformity | Buffered solutions containing hexafluorosilicic acid derivatives help to ensure uniform etching across the entire surface of large semiconductor wafers. |
Gas Separation and Storage Technologies Utilizing this compound-Based Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable pore structures make them highly promising for applications in gas separation and storage. This compound has emerged as a key component in the synthesis of a specific family of MOFs, often referred to as SIFSIX materials, which have demonstrated exceptional performance in various gas separation applications.
Selective Adsorption and Capture of Industrial Gases (e.g., CO₂, CH₄, H₂)
The selective capture of industrial gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂) is crucial for a range of applications, from natural gas purification and biogas upgrading to carbon capture and storage. MOFs based on this compound have been shown to be highly effective for these separations due to the unique properties conferred by the SiF₆²⁻ anion.
The inorganic SiF₆²⁻ pillars in these MOFs create a specific pore chemistry and geometry that can lead to strong, selective interactions with certain gas molecules. For instance, the fluorine atoms in the hexafluorosilicate anion can act as binding sites for gases like CO₂, leading to high adsorption selectivity over other gases such as methane and nitrogen. The performance of these materials is often evaluated by measuring their gas uptake capacity and selectivity at various pressures and temperatures.
Table 3: Performance of a Zinc-Based MOF for CO₂/CH₄ and CO₂/N₂ Separation
| Gas Mixture | Selectivity | Reference |
| CO₂/CH₄ | Selectivity increases with pressure. | cranfield.ac.uk |
| CO₂/N₂ | High selectivity due to preferential CO₂ uptake. | cranfield.ac.uk |
High-Efficiency Separation of Hydrocarbon Mixtures (e.g., Acetylene (B1199291) from Ethylene)
The separation of acetylene (C₂H₂) from ethylene (B1197577) (C₂H₄) is a critical and challenging process in the production of polymer-grade ethylene. The presence of even trace amounts of acetylene can poison the catalysts used in the polymerization process. Traditional separation methods are energy-intensive. This compound-based MOFs have demonstrated remarkable potential for this separation.
The pore dimensions of these MOFs can be finely tuned to be very close to the molecular size of acetylene, enabling a size-sieving effect. Furthermore, the SiF₆²⁻ anions provide strong and specific binding sites for acetylene molecules, leading to exceptionally high selectivity for acetylene over ethylene. Breakthrough experiments, which simulate industrial separation processes, have shown that these materials can effectively remove trace acetylene from ethylene streams, producing high-purity ethylene.
Table 4: Acetylene/Ethylene Separation Performance of a this compound-Based MOF
| Parameter | Value | Reference |
| Purity of Ethylene Product | > 99.999% | theueca.org |
| Separation Mechanism | Molecular sieving and specific binding to SiF₆²⁻ sites. | suezwaterhandbook.com |
| Adsorbent | [Zn(dps)₂(SiF₆)] (UTSA-300) | watertreatmentsuppliers.com |
Oxygen Capture and Release Mechanisms in Porous Materials
The capture and release of oxygen are vital for various medical and industrial applications. While research into oxygen capture using this compound-based MOFs is an emerging area, the principles of gas adsorption in these materials suggest their potential. The reversible binding of oxygen to a porous material requires specific active sites. In some MOFs, this is achieved through redox-active metal centers.
For this compound-based MOFs, the mechanism for oxygen capture would likely rely on physisorption, where weak van der Waals forces govern the interaction between oxygen molecules and the pore surfaces of the MOF. The efficiency of such a process would depend on the pore size, shape, and surface chemistry of the material. The release of the captured oxygen can be triggered by changes in pressure or temperature, in processes known as pressure swing adsorption (PSA) or temperature swing adsorption (TSA), respectively.
Research into the Efficacy of this compound as a Flocculating Agent in Water Treatment Processes
Flocculation is a fundamental process in water and wastewater treatment, where small, suspended particles are aggregated into larger clumps, or "flocs," which can then be more easily removed by sedimentation or filtration waterfilterguru.comcleanawater.com.auyoutube.com. The process typically involves the addition of chemicals known as coagulants and flocculants. While specific research on the use of this compound as a primary flocculant is limited, its chemical properties suggest it could play a role in water treatment.
The process of flocculation begins with coagulation, where a chemical coagulant is added to neutralize the negative charges of suspended particles, allowing them to come closer together waterfilterguru.comyoutube.com. This is followed by flocculation, where gentle mixing encourages the formation of larger flocs, often aided by a flocculant that acts as a bridge between the destabilized particles waterfilterguru.comcleanawater.com.au.
Zinc salts, in general, can act as coagulants. For instance, zinc acetate has been studied for its ability to coagulate and precipitate iron oxyhydroxide nanoclusters from water. The zinc ions (Zn²⁺) can interact with negatively charged colloidal particles, neutralizing their charge and initiating the coagulation process. In the case of this compound, it would dissociate in water to provide Zn²⁺ ions, which could perform this coagulating function.
The hexafluorosilicate anion (SiF₆²⁻) could also contribute to the flocculation process. Polysilicates are known to be effective flocculants. The SiF₆²⁻ anion could potentially hydrolyze to form silica (B1680970) species that can aid in bridging particles and forming larger, more stable flocs.
Table 5: Potential Role of this compound in Water Treatment Flocculation
| Component | Potential Action | Mechanism |
| Zinc Ion (Zn²⁺) | Coagulation | Neutralizes the negative surface charge of suspended colloidal particles, reducing electrostatic repulsion and allowing them to aggregate. |
| Hexafluorosilicate Ion (SiF₆²⁻) | Flocculation Aid | Hydrolysis may form polymeric silica species that can act as bridges between particles, promoting the formation of larger flocs. |
Investigation of this compound in Construction Materials for Enhanced Durability and Chemical Resistance
This compound (ZnSiF₆) is recognized for its significant role as an additive in cement and concrete formulations to improve their durability and resistance to chemical degradation. chemimpex.com Its application as a concrete hardener and plaster additive is a key area of investigation in materials science. nih.govdrugfuture.com The compound functions through several mechanisms that collectively enhance the performance and lifespan of construction materials. df-chemicals.com
When applied, this compound forms a protective layer on the surface of concrete. df-chemicals.com This barrier limits the ingress of moisture and aggressive chemical agents, thereby reducing the rate of deterioration. df-chemicals.com The silica component of the compound contributes to the robustness of this protective film, helping it to withstand various environmental stressors. df-chemicals.com
A primary mechanism of action involves its chemical reaction with calcium hydroxide (a byproduct of cement hydration) present in the concrete matrix. This reaction forms insoluble and highly durable compounds, such as calcium fluoride (B91410) and zinc silicate, which precipitate within the capillary pores of the concrete. This process, known as densification or chemical hardening, reduces porosity and increases the surface hardness and abrasion resistance of the material.
Furthermore, treatment with this compound enhances the chemical resistance of concrete, particularly against attacks from sulfates and chlorides, which are common causes of reinforcement corrosion and structural degradation. df-chemicals.com By creating a less permeable and more chemically stable surface, it protects not only the concrete itself but also the embedded steel reinforcement from corrosion. df-chemicals.com
Application methods are versatile and can be adapted for different construction needs. This compound can be incorporated as an additive directly into concrete mixes, which is particularly effective for precast elements where long-term performance is critical. df-chemicals.com Alternatively, it can be applied as a surface treatment to existing concrete structures, penetrating the substrate to form a protective layer against environmental hazards. df-chemicals.com
Table 1: Effects of this compound Treatment on Concrete Properties
| Property | Effect of this compound | Mechanism of Action | Application Method |
| Durability | Enhanced | Formation of a durable, protective surface layer. df-chemicals.com | Additive in Mixes, Surface Treatment df-chemicals.com |
| Chemical Resistance | Improved resistance to sulfates and chlorides. df-chemicals.com | Creates a barrier limiting penetration of corrosive agents. df-chemicals.com | Additive in Mixes, Surface Treatment df-chemicals.com |
| Hardness | Increased surface hardness | Chemical reaction with calcium hydroxide to form hard, insoluble compounds. | Surface Treatment |
| Porosity | Reduced | Fills capillary pores with insoluble reaction byproducts. | Surface Treatment, Additive in Mixes |
| Corrosion Protection | Protects embedded steel rebar from corrosion. df-chemicals.com | Reduces permeability to moisture and chlorides. df-chemicals.com | Additive in Mixes, Surface Treatment df-chemicals.com |
Functionalization for Wood Preservation and Related Material Protection
This compound is utilized as a chemical preservative to protect wood and other cellulosic materials from biological degradation. The primary function of this compound in wood preservation is to extend the service life of wood by making it resistant to decay caused by fungi, bacteria, and insect infestations. df-chemicals.comwikipedia.org
The protective mechanism of this compound is attributed to its constituent ions. When impregnated into the wood structure, the compound can release zinc and fluoride ions. These ions are toxic to a wide range of wood-destroying organisms. df-chemicals.com Specifically, zinc ions are known to disrupt critical cellular and enzymatic processes in fungi and insects, thereby inhibiting their growth and proliferation. df-chemicals.com This approach is a well-established method for protecting vulnerable wood species from deterioration. ktb.gov.tr
Functionalization in this context refers to the processes that ensure the preservative is effectively applied, fixed, and retained within the wood matrix for long-term protection. High-pressure treatment processes are often employed to achieve deep and uniform penetration of the preservative solution into the wood. ktb.gov.tr The goal is to deposit a sufficient amount of the active chemical compound to provide a lasting protective barrier.
Research into related zinc compounds, such as nano-zinc oxide, further informs the potential for enhancing wood protection. Studies have shown that nano-zinc particles can offer excellent resistance to leaching, a common issue where water exposure gradually removes the preservative from the wood. nih.gov Additionally, zinc-based treatments have been found to provide protection against UV degradation, which causes wood to gray and deteriorate when exposed to sunlight. nih.govscielo.br While this compound itself is a water-soluble salt, research into functionalization often explores methods to improve its fixation within the wood fibers to enhance its permanence and durability against environmental factors.
Table 2: Research Findings on Zinc-Based Compounds in Wood Preservation
| Zinc Compound | Protective Action | Research Finding | Reference |
| This compound | Wood Preservative, Mothproofing | Used as a wood preservative and mothproofing agent. | |
| Zinc Fluoride | Antimicrobial, Insecticidal | Effective against wood decay fungi and wood-boring insects by releasing toxic zinc and fluoride ions. df-chemicals.com | df-chemicals.com |
| Nano-Zinc Oxide (Nano-ZnO) | Fungi Resistance, Termite Resistance, UV Protection | Provides resistance to termites and UV degradation; also shows leach resistance. nih.govscielo.br | nih.govscielo.br |
| Zinc Borate (B1201080) | Fungi and Mold Resistance | Micronized zinc borate has been shown to inhibit mold growth and prevent leaching while protecting against decay fungi. | frontiersin.org |
Environmental Impact and Ecotoxicological Research on Zinc Hexafluorosilicate
Environmental Fate and Transport of Zinc Hexafluorosilicate (B96646) Components (Zinc and Fluoride)
The persistence and movement of zinc and fluoride (B91410) in the environment are governed by a complex interplay of physical, chemical, and biological processes. These processes dictate their concentration, bioavailability, and potential for ecological impact.
Zinc (Zn²⁺): The mobility of zinc in the environment is highly dependent on the specific environmental conditions. In soils, zinc is generally considered to be relatively immobile, as it tends to adsorb to soil particles. industrialchemicals.gov.au However, its mobility can increase in soils with low pH, creating a greater potential for transport through the soil solution and leaching into groundwater. industrialchemicals.gov.au Anthropogenic sources of zinc in soil include discharges from smelter slags, mine tailings, and the application of commercial products like fertilizers. cdc.gov
In aquatic systems, the transport of zinc is largely controlled by the presence of various anion species and complexing agents. cdc.gov Water-soluble zinc salts release zinc ions (Zn²⁺) that are expected to largely partition to sediments, which limits their long-range mobility in the water column. industrialchemicals.gov.au The speciation of zinc—its distribution among different chemical forms—is critical to its bioavailability and toxicity. In natural waters, organic matter such as humic acid can bind with zinc, forming complexes. The stability of these complexes is pH-dependent; for instance, zinc-humic acid complexes may be 50% dissociated at a pH of 5.5, with dissociation increasing as the pH decreases. cdc.gov The oxidation of surficial sediments can also promote the formation of more mobile zinc species, liberating aqueous metals into porewater and facilitating their efflux into the overlying water. nih.gov The biogeochemical cycling of zinc can also be coupled with other elements, such as silicon, particularly in marine environments like the Southern Ocean. princeton.edu
Fluoride (F⁻): Fluoride introduced into aquatic environments can persist and travel significant distances. iaomt.org When added to drinking water, for example, the resulting concentration of fluoride in surface runoff and sewer effluent can lead to elevated levels in freshwater ecosystems. iaomt.org Like zinc, fluoride can be deposited into sediment, where it may remain for very long periods and potentially re-contaminate the water if the sediment is disturbed. iaomt.org
The interaction between zinc and fluoride can influence their respective bioavailability. Studies in rats have shown that while zinc can slightly reduce the concentration of fluoride in serum and urine, sodium fluoride can also slightly reduce the concentration of zinc in serum and urine. nih.gov However, other research suggests that mineral factors like zinc did not significantly influence fluoride bioavailability in nutritional studies. grantome.com
| Component | Environmental Compartment | Factors Influencing Mobility & Speciation | Key Findings |
|---|---|---|---|
| Zinc (Zn²⁺) | Terrestrial (Soil) | pH, Soil Composition | Generally immobile, but mobility increases in low pH soils. industrialchemicals.gov.au Adsorbs to soil particles. cdc.gov |
| Aquatic | pH, Anion Species, Complexing Agents (e.g., Humic Acid), Salinity, Sediment Oxidation | Partitions to sediments, limiting mobility. industrialchemicals.gov.au Speciation is pH-dependent; forms complexes with organic matter. cdc.gov Desorbed from sediments as salinity increases. epa.gov Sediment oxidation can form more mobile species. nih.gov | |
| Fluoride (F⁻) | Aquatic | Sedimentation, Water Flow | Can be transported over distances in freshwater systems and is deposited into sediment. iaomt.org |
Sediments act as a primary sink for zinc in aquatic environments. industrialchemicals.gov.aucdc.gov The process of adsorption and precipitation deposits zinc from the water column into the sediment. cdc.gov The strength of this interaction is influenced by pH; zinc is more effectively removed from solution and sorbed onto sediments at a pH above 7. epa.gov
Research on contaminated streams has shown that a significant amount of zinc is transported downstream sorbed onto sediment particles, particularly the finer silt and clay fractions (<63 microns). furman.edu Sequential extraction analysis of these sediments revealed that the highest concentrations of zinc were associated with the easily and moderately reducible fractions, which are thought to be iron and manganese hydroxides and oxyhydroxides. furman.edu This indicates a strong binding of zinc to these mineral phases within the sediment.
However, this sequestration is not necessarily permanent. Physical disturbances, such as sediment resuspension events from storms or dredging, can increase the dissolution of zinc-sequestering mineral phases, leading to a release of aqueous zinc into both the porewater and the overlying water column. nih.goviaomt.org Changes in water chemistry, such as increased salinity, can also cause zinc to be desorbed from sediments due to displacement by other cations. epa.gov
Ecotoxicological Assessment of Zinc Hexafluorosilicate and its Degradation Products
The toxicity of this compound to aquatic life is a significant concern. The compound itself is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This toxicity is driven by its components, particularly the zinc ion.
Zinc is an essential micronutrient for many organisms but becomes toxic at elevated concentrations. researchgate.net Aquatic organisms exhibit a wide range of sensitivities to zinc. Generally, invertebrates are considered more sensitive than fish. rivm.nlnih.gov
Invertebrates: Studies have reported acute toxicity values (LC50/EC50) for freshwater crustaceans as low as 0.070 mg/L. rivm.nl Early life stages of invertebrates are particularly vulnerable. rivm.nl
Fish: Fish are generally less sensitive to acute zinc toxicity than invertebrates. rivm.nl However, zinc can still cause adverse effects.
The toxicity of zinc is also influenced by water chemistry. Bioavailability, and thus toxicity, can be affected by various physicochemical parameters in the water. rivm.nl For instance, increased water hardness can reduce the accumulation of zinc in goldfish, thereby mitigating oxidative stress. mdpi-res.com
| Organism Group | Environment | Reported Toxicity Values (LC50/EC50) | General Sensitivity |
|---|---|---|---|
| Invertebrates | Freshwater | Values as low as 0.070 mg/L for crustaceans. rivm.nl | High - Often the most sensitive group. rivm.nlnih.gov |
| Fish | Freshwater | Generally higher LC50 values than invertebrates. rivm.nl | Moderate. rivm.nl |
| Algae/Phytoplankton | Freshwater | Effects are concentration-dependent; can be stimulatory or inhibitory. nih.gov | High - Sensitive to changes in community structure. researchgate.netnih.gov |
| Invertebrates | Saltwater | 24/96-h values range from 0.17 to 950 mg/L, with many between 1 and 10 mg/L. rivm.nl | High. rivm.nl |
By affecting phytoplankton and periphyton, zinc can significantly impact the primary productivity at the base of the aquatic food web. Outdoor microcosm studies have demonstrated that high zinc concentrations lead to significantly lower chlorophyll (B73375) a concentrations, an indicator of phytoplankton biomass and primary productivity. nih.gov This reduction in the food source can propagate up through the trophic levels, affecting zooplankton and, subsequently, fish. researchgate.net
One of the primary mechanisms of zinc toxicity involves the induction of oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify them. nih.gov
Interestingly, both an excess and a deficiency of zinc can lead to oxidative stress. nih.govresearchgate.net While zinc is a redox-inert ion, it plays a crucial role in antioxidant defense. mdpi.com Its protective mechanisms include:
Enzyme Cofactor: Zinc is a structural component of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which helps neutralize superoxide radicals. nih.gov
Induction of Metallothioneins: Zinc induces the synthesis of metallothioneins, which are proteins that can sequester ROS and protect cells from oxidative damage. researchgate.net
Membrane Stabilization: It helps to stabilize cellular membranes against oxidative damage. researchgate.net
Inhibition of ROS Production: Zinc can inhibit the enzyme NADPH oxidase, which is a major source of cellular ROS. researchgate.net It can also compete with redox-active metals like iron and copper, preventing them from participating in reactions that generate free radicals. mdpi.com
When cellular zinc concentrations become excessive, these protective mechanisms can be overwhelmed. The excess free zinc can itself become pro-oxidative, leading to increased ROS production, cellular damage, and inflammation. nih.govmdpi.com This can result in damage to biomolecules and contribute to tissue injury in aquatic organisms. nih.gov
Impact on Aquatic Organisms (e.g., Phytoplankton, Fish, Invertebrates)
Interactions with Microplastics and Nanomaterials in Environmental Systems
The environmental fate of this compound is a growing area of concern, particularly its interactions with emerging contaminants like microplastics and nanomaterials. While direct research on this compound's interaction with these materials is limited, studies on zinc oxide (ZnO) nanomaterials offer significant insights into the potential behavior of zinc ions in aquatic environments.
Research has demonstrated that zinc nano/microstructures, such as those that could be released from the dissolution of this compound, readily adsorb onto the surfaces of microplastics like polystyrene. reach-zinc.euepa.gov This adsorption has been observed in various aquatic media, including tap water and seawater, within a 24-hour incubation period. reach-zinc.euepa.gov The interaction is not limited to pure substances; zinc-containing commercial products such as sunscreens have also been shown to release zinc species that then attach to microplastics. worksafebc.comepa.gov
Once adsorbed, the zinc species can undergo transformation. For instance, ZnO has been observed to transform into zinc sulfide (B99878) and zinc phosphate (B84403) on the surface of microplastics. reach-zinc.euepa.gov This interaction has significant environmental implications, as microplastics can act as vectors, transporting zinc compounds over long distances in aquatic systems. nih.gov This transport mechanism can lead to the contamination of various environmental compartments and increase the potential for ingestion by aquatic organisms. worksafebc.com The ingestion of these zinc-laden microplastics poses a risk of trophic transfer and accumulation in the food chain. worksafebc.com
The presence of microplastics can, therefore, alter the bioavailability and toxicity of zinc in the environment. The "vector effect" of microplastics can lead to localized increases in zinc concentration, potentially creating hotspots of contamination. nih.gov Further research is needed to fully understand the specific interactions between this compound and different types of microplastics and nanomaterials under various environmental conditions to accurately predict its environmental risk.
Terrestrial Ecotoxicity Studies (e.g., Soil Invertebrates)
The terrestrial ecotoxicity of this compound is primarily attributed to the zinc ion. Studies on the effects of zinc on soil invertebrates, such as earthworms (Eisenia fetida), potworms (Enchytraeus albidus), and springtails (Folsomia candida), have shown that its toxicity is highly dependent on soil properties. noaa.gov
Key soil parameters that influence the bioavailability and, consequently, the ecotoxicity of zinc are pH and cation exchange capacity (CEC). noaa.gov Generally, zinc is more bioavailable and toxic in acidic soils with low CEC. Models have been developed to predict zinc toxicity based on these soil characteristics. noaa.gov These models help in normalizing toxicity data across different soil types, allowing for more accurate risk assessments. noaa.gov
Ecotoxicity tests have established both acute and chronic effects of zinc on soil invertebrates. noaa.gov Endpoints in these studies often include survival, growth, and reproduction. zinacor.com For instance, standardized toxicity tests, such as those outlined by the OECD, assess the mortality of earthworms over a 14-day exposure period in soil. zinacor.com Chronic studies may extend over longer periods to evaluate sublethal effects on reproduction and biomass. noaa.gov
The bioaccumulation of zinc in soil invertebrates is another important aspect of its terrestrial ecotoxicity. Earthworms, for example, can accumulate zinc from the soil, and this can be transferred up the food chain to predators. The combination of behavioral responses (e.g., changes in cast production) and measurements of metal absorption provides valuable information on the bioavailability and ecotoxicity of zinc in the soil environment. The U.S. Environmental Protection Agency (EPA) has established Ecological Soil Screening Levels (Eco-SSLs) for zinc to be protective of terrestrial receptors, including soil invertebrates. nih.gov
Biological Activity and Broader Health Implications (excluding dosage)
Systemic Distribution and Accumulation of Zinc and Fluoride in Biological Tissues
Upon absorption, the constituent elements of this compound, zinc and fluoride, undergo systemic distribution and can accumulate in various biological tissues.
Zinc is an essential element and is widely distributed throughout the body. It is found in all tissues and tissue fluids, with higher concentrations typically observed in the liver, gastrointestinal tract, kidneys, skin, lungs, brain, heart, and pancreas. In the bloodstream, zinc is bound to proteins such as albumin and alpha-2-macroglobulin, as well as being a component of carbonic anhydrase in red blood cells. The albumin- and amino acid-bound fractions of zinc are diffusible and can be transported across tissue membranes. While the body has mechanisms to regulate zinc levels, excessive intake can lead to accumulation. Zinc is primarily excreted through feces, with a smaller amount eliminated in the urine.
Fluoride from ingested hexafluorosilicate is readily absorbed from the gastrointestinal tract. In a case of fatal poisoning with zinc silicofluoride, high concentrations of fluoride ions were found in the vomitus, stomach contents, duodenum, and blood. The skeleton is the primary site of fluoride accumulation, with younger individuals showing a higher efficiency of fluoride uptake into bone from circulation. The liver and kidneys, in cases of acute lethal exposure, may show normal fluoride concentrations, indicating a short interval between intake and death.
The following table summarizes the distribution of zinc in various human tissues.
| Tissue/Fluid | Relative Zinc Concentration |
| Liver | High |
| Kidney | High |
| Pancreas | High |
| Skin | High |
| Lung | High |
| Brain | Moderate |
| Heart | Moderate |
| Blood | Bound to proteins and erythrocytes |
| Bone | Site of accumulation |
Biochemical Mechanisms of Fluoride Toxicity and Cellular Interference
The toxicity of the fluoride ion from this compound stems from its ability to interfere with numerous cellular processes. shimadzu-medical.eu The primary mechanism of fluoride's toxic effect is its interaction with and inhibition of various enzymes. shimadzu-medical.euchemimpex.com
Fluoride can act as an enzyme inhibitor, particularly for enzymes that require divalent metal cations like magnesium (Mg²⁺) as cofactors. chemimpex.com By competing with these cations, fluoride can disrupt critical metabolic pathways. chemimpex.com For instance, fluoride is known to inhibit enzymes involved in glycolysis, leading to decreased ATP production and cellular energy depletion. shimadzu-medical.euchemimpex.com This inhibition of cellular respiration can also lead to an increase in the release of cytochrome c from mitochondria, a key event in the initiation of apoptosis (programmed cell death). shimadzu-medical.eu
Another significant mechanism of fluoride toxicity is the induction of oxidative stress. shimadzu-medical.eudf-chemicals.com Fluoride exposure can lead to the excessive production of reactive oxygen species (ROS) at the mitochondrial level. shimadzu-medical.eu This can overwhelm the cell's antioxidant defense systems by inhibiting antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. shimadzu-medical.euchemimpex.com The resulting oxidative stress can cause damage to vital cellular components, including lipids (lipid peroxidation) and proteins. shimadzu-medical.eudf-chemicals.com
Furthermore, fluoride has been shown to alter gene expression and interfere with signal transduction pathways. shimadzu-medical.eudf-chemicals.com Genes modulated by fluoride include those related to the stress response, metabolic enzymes, the cell cycle, and cell-to-cell communication. df-chemicals.com By acting as a false signal in G protein cascades, particularly in synergy with aluminum, fluoride can disrupt hormonal and neuronal regulation at concentrations much lower than when acting alone. chemimpex.com
The main toxic effects of fluoride at the cellular level can be summarized as follows:
Enzyme Inhibition: Particularly metalloenzymes, leading to metabolic disruption. shimadzu-medical.eu
Oxidative Stress: Increased production of ROS and decreased antioxidant capacity. shimadzu-medical.euchemimpex.com
Apoptosis Induction: Through mitochondrial pathways. shimadzu-medical.eu
Altered Gene Expression: Affecting stress response, cell cycle, and metabolism. df-chemicals.com
Signal Transduction Interference: Disrupting cellular communication. chemimpex.comdf-chemicals.com
Allergenic Potential and Immunological Responses in Biological Systems
While there is no direct evidence to classify this compound as a potent allergen, its components can elicit immunological responses. The compound is known to be an irritant to the skin, eyes, nose, and throat. shimadzu-medical.eu Contact with the skin can cause irritation and may lead to the development of skin ulcers, which represents a localized inflammatory immune response. shimadzu-medical.eumdpi.com
The role of zinc in the immune system is complex and well-documented. Zinc is essential for the proper functioning of the immune system, and both zinc deficiency and excess can lead to significant immune dysregulation. Zinc deficiency is associated with an increased Th2 cell response, which is characteristic of allergic reactions, and elevated eosinophilia. fredhutch.orgfederalregister.gov Conversely, adequate zinc levels are necessary for the development and function of various immune cells, including T-cells and natural killer cells.
Given zinc's role as an immunomodulator, exposure to zinc-containing compounds could potentially influence immune responses. The immune system is highly sensitive to changes in zinc homeostasis. Zinc signals, such as the "zinc flux" that occurs within minutes of cellular stimulation, can act as second messengers in immune cells, influencing signaling pathways. However, the potential for this compound to induce a systemic allergic response, such as a type I hypersensitivity reaction, has not been established in the scientific literature.
The following table outlines the known immunological effects of the components of this compound.
| Component | Immunological Effect |
| This compound | Causes skin, eye, and respiratory tract irritation. shimadzu-medical.eu |
| Zinc | Essential for immune function; both deficiency and excess can impair immunity. Modulates T-cell function and inflammatory responses. |
| Fluoride | Can induce inflammatory responses and oxidative stress, which are components of many immunological reactions. shimadzu-medical.eu |
Regulatory and Safety Considerations for Environmental Release and Occupational Exposure
The environmental release and occupational exposure to this compound are subject to various regulations and safety guidelines aimed at protecting human health and the environment.
Environmental Release:
This compound and its components are regulated under several environmental statutes. Under the U.S. Clean Water Act, zinc and its compounds are designated as toxic pollutants and are subject to effluent limitations. shimadzu-medical.eu this compound is also listed as a hazardous substance, and releases of 5,000 pounds (2,270 kg) or more must be reported to the National Response Center. shimadzu-medical.eu The EPA has established ambient water quality criteria for zinc to protect both freshwater and saltwater aquatic life. epa.govshimadzu-medical.eu These criteria are often dependent on water hardness. epa.gov
In the context of land application, the use of hazardous secondary materials to produce zinc-containing fertilizers is regulated under the Resource Conservation and Recovery Act (RCRA). industrialchemicals.gov.au These regulations establish conditions, including limits on heavy metals, to ensure the safe recycling of these materials. industrialchemicals.gov.au Internationally, regulations such as Australia's National Pollutant Inventory require reporting of zinc compound emissions to air, water, and land. osha.gov
Occupational Exposure:
To protect workers from the potential health hazards of this compound, several occupational exposure limits have been established. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value - Time-Weighted Average (TLV-TWA) for fluorides, as F, which would be applicable to this compound. shimadzu-medical.eu Excursions above the TLV-TWA are permissible under specific conditions. shimadzu-medical.eu The Occupational Safety and Health Administration (OSHA) also sets Permissible Exposure Limits (PELs) for workplace contaminants.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as harmful if swallowed and capable of causing severe skin burns and eye damage. shimadzu-medical.eu This classification necessitates the use of appropriate personal protective equipment (PPE), such as gloves and eye/face protection, in occupational settings.
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, this compound is a registered substance. shimadzu-medical.eu This requires manufacturers and importers to provide data on its properties, uses, and safe handling, which is communicated through Safety Data Sheets (SDS). reach-zinc.euchemimpex.com
The following table summarizes some of the key regulatory and safety parameters for this compound.
| Parameter | Regulation/Guideline | Value/Requirement |
| Reportable Quantity (RQ) | Clean Water Act (CWA) | 5000 lbs (2270 kg) shimadzu-medical.eu |
| GHS Hazard Classification | GHS | Harmful if swallowed; Causes severe skin burns and eye damage shimadzu-medical.eu |
| Occupational Exposure Limit (as Fluoride) | ACGIH TLV-TWA | 2.5 mg/m³ |
| EU Regulatory Status | REACH | Registered Substance shimadzu-medical.eu |
Advanced Analytical Methodologies for Zinc Hexafluorosilicate Characterization in Complex Matrices
Spectroscopic Techniques for Trace Element and Anion Detection
Spectroscopic methods are instrumental in elemental and anionic analysis, offering high sensitivity and selectivity. These techniques are foundational for detecting and quantifying the components of zinc hexafluorosilicate (B96646) in various sample types.
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are robust and widely employed techniques for determining the concentration of zinc in a multitude of samples. AAS operates on the principle of light absorption by free atoms in a gaseous state. The sample is atomized, and the absorption of a specific wavelength of light, characteristic to zinc, is measured, which is directly proportional to the zinc concentration. Flame AAS is a common variant used for zinc analysis in samples like water, soil, and food. For enhanced sensitivity, particularly for trace-level detection, Graphite Furnace AAS (GF-AAS) is utilized. GF-AAS has been successfully applied to determine very low levels of zinc in biological samples such as human milk, with detection limits as low as 0.052 μmol/L.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), a type of AES, is another powerful tool for zinc determination. It is routinely used for analyzing blood, tissue, and urine samples. For instance, NIOSH Method 8005 utilizes ICP-AES for zinc in blood and tissue, achieving detection limits of 1 μ g/100 g and 0.2 μg/g, respectively, with 100% recovery. Similarly, NIOSH Method 8310 is employed for urine analysis.
The precision and accuracy of these methods are well-documented. For example, flame AAS has demonstrated a precision with a coefficient of variation (CV) of 3% for zinc in seawater. In the analysis of food and shellfish, recoveries have been reported in the range of 80% to 113%.
Table 1: Comparison of AAS and ICP-AES for Zinc Quantification
| Technique | Sample Type | Detection Limit | Recovery | Reference |
|---|---|---|---|---|
| Flame AAS | Natural Waters | 0.005 ppm | - | |
| GF-AAS | Human Milk | 0.052 µmol/L | - | |
| GF-AAS | Human Semen | - | 96-104% | |
| Flame AAS | Liver Tissue | 0.04 mg/L | 100% | |
| ICP-AES (NIOSH 8005) | Blood | 1 µ g/100 g | 100% | |
| ICP-AES (NIOSH 8005) | Tissue | 0.2 µg/g | 100% | |
| ICP-AES (NIOSH 8310) | Urine | 0.1 µ g/sample | - |
Spectrophotometry offers a versatile and cost-effective alternative for the determination of fluoride (B91410) ions in various samples. These methods are advantageous due to their simplicity, rapid analysis time, and high sensitivity at low concentrations. The underlying principle often involves the reaction of fluoride with a colored metal-chelate complex. This reaction can either form a new mixed-ligand ternary complex or result in the displacement of the ligand by fluoride, leading to a color change that can be measured.
One common approach is the bleaching effect of fluoride on a colored complex. For instance, a method has been developed based on the reaction between fluoride ions and a colored complex of Fe(III) with methyl salicylate, which forms a stable, colorless hexafluoride complex of iron. The decrease in color intensity is proportional to the fluoride concentration.
Another strategy involves the use of aluminum complexes. A sensitive spectrophotometric method for fluoride in drinking water utilizes aluminum complexes of triphenylmethane (B1682552) dyes like chrome azurol B and malachite green. The reaction of fluoride with these complexes leads to a measurable change in absorbance. Similarly, an aluminum-resorcin blue complex has been employed for the determination of fluoride in groundwater. A newer method utilizes the reaction of fluoride with a complex of aluminum ion and xylenol orange reagent (Al-XO), where the fluoride concentration is determined by measuring the change in color of the Al-XO complex or the free XO reagent.
Table 2: Spectrophotometric Methods for Fluoride Determination
| Reagent/Complex | Wavelength (nm) | Linear Range (mg/L) | Application | Reference |
|---|---|---|---|---|
| Aluminum-Chrome Azurol B | 582 | 0.5 - 4.0 | Drinking Water | |
| Aluminum-Malachite Green | 622 | 0.0 - 2.0 | Drinking Water | |
| Aluminum-Resorcin Blue | 624 | 0.0 - 1.0 | Groundwater | |
| Aluminum-Xylenol Orange | 555 or 430 | 0.08 - 2.1 | Water | |
| Fe(III)-Indole-3-acetic acid | 525 | - | Standard and Real Samples | |
| Lanthanum-3-aminomethylalizarin-N,N-diacetic acid | 623 | 0.1 - 2.0 ppm | Inorganic Samples |
X-ray Fluorescence (XRF) is a non-destructive analytical technique that provides rapid and accurate determination of the elemental composition of a sample. It has been a staple in the wood treating industry for decades to measure active ingredients in treated wood and treating solutions. The advent of handheld XRF units has made this technology portable and suitable for field applications, allowing for on-site analysis.
XRF operates by irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic secondary (or fluorescent) X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration. This allows for both qualitative and quantitative analysis.
In the context of materials treated with zinc-containing compounds, XRF can be used for quality control to ensure proper retention of the treatment. For example, it can measure zinc in zinc borate (B1201080) treated wood. The technique requires minimal sample preparation and can analyze solids, liquids, and powders. Recent advancements in XRF analytical microscopy have enabled the study of preservative distribution and penetration patterns within the wood matrix.
Table 3: Applications of XRF in Treated Material Analysis
| Application | Sample Type | Key Elements Measured | Benefit | Reference |
|---|---|---|---|---|
| Quality Control | Treated Wood, Treating Solutions | Zn, Cr, Cu, As, Cl, I, Br | Fast, non-destructive, on-site analysis | |
| Preservative Distribution | Treated Wood | Preservative components | Visualizing penetration patterns | |
| Identification of Treated Wood | Recycled Wood | As, Cr, Cu | Preventing recycling of hazardous materials |
Chromatographic and Mass Spectrometric Approaches for Speciation Analysis
While spectroscopic techniques are excellent for elemental quantification, chromatographic and mass spectrometric methods provide deeper insights into the chemical forms or species of the elements, which is crucial for understanding their reactivity, bioavailability, and transport.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally fragile molecules, including supramolecular complexes and coordination compounds. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the structural integrity of the complexes.
In the context of zinc hexafluorosilicate, ESI-MS can be instrumental in characterizing its interactions with other molecules to form larger assemblies or to identify transient intermediates in chemical reactions. For instance, ESI-MS has been successfully used to characterize the binding of the hexafluorosilicate anion (SiF₆²⁻) within nanojar structures. In these studies, species such as Cu₃₂SiF₆ and Cu₂₈SiF₆ were identified in the mass spectra, confirming the encapsulation of the hexafluorosilicate anion. The technique can also be used to monitor the progress of reactions, such as the gradual replacement of carbonate by hexafluorosilicate in nanojar complexes upon titration with hexafluorosilicic acid.
Methodologies for Assessing Zinc and Fluoride Leaching from this compound-Treated Materials
Assessing the potential for zinc and fluoride to leach from materials treated with this compound is critical for evaluating their environmental impact and long-term performance. Various methodologies are employed to simulate environmental conditions and quantify the extent of leaching.
Leaching studies typically involve exposing the treated material to a specific leaching solution, such as deionized water, acidic rain simulants, or synthetic seawater, for a defined period. The leachate is then collected and analyzed for its zinc and fluoride content using the analytical techniques described previously, such as AAS for zinc and spectrophotometry or ion-selective electrodes for fluoride.
In the context of zinc metallurgy, where fluorine and chlorine are impurities, leaching processes are part of the extraction and purification of zinc. Methods to remove fluoride from zinc sulfate (B86663) solutions include precipitation and sorption. For example, clay, particularly bentonite, has been shown to effectively remove fluoride from concentrated zinc sulfate solutions. Another approach involves the precipitation of fluoride using aluminum plates in acidic zinc sulfate solutions. The efficiency of these removal processes is evaluated by analyzing the fluoride concentration in the solution before and after treatment.
For materials like treated wood, standardized leaching protocols, such as those developed by the American Wood Protection Association (AWPA) or the Environmental Protection Agency (EPA), are often followed to ensure comparability of results. These tests can be static, where the material is immersed in the leaching solution for a set time, or dynamic, where the leaching solution is continuously refreshed. The data obtained from these tests are crucial for risk assessment and for the development of more durable and environmentally benign treated materials.
Future Research Directions and Emerging Trends in Zinc Hexafluorosilicate Science
Exploration of New Coordination Architectures and Host-Guest Systems with Tailored Functionalities
A primary direction for future research lies in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) utilizing the zinc hexafluorosilicate (B96646) moiety. Scientists are exploring the use of the hexafluorosilicate anion (SiF₆²⁻) as either a coordinating anion, a template, or a guest within complex structures. The unique octahedral geometry and charge of the SiF₆²⁻ anion make it an intriguing component for building robust, porous materials. acs.orgnih.gov
The focus is on creating materials with tailored functionalities. In host-guest chemistry, a "host" molecule or framework has a cavity that can accommodate a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org Research is underway to design zinc-based frameworks where the pores are specifically shaped to selectively capture, store, or release targeted guest molecules. nitschkegroup-cambridge.com This could lead to applications in gas separation, molecular sensing, and controlled drug delivery. The ability to fine-tune the framework's properties—by modifying the organic linkers or the coordination environment of the zinc ion—is a key aspect of this research. nih.govnih.gov
Table 1: Emerging Research in Zinc Hexafluorosilicate Coordination Architectures
| Research Area | Objective | Potential Applications |
|---|---|---|
| Porous Coordination Polymers | Develop stable, porous frameworks using Zn²⁺ and SiF₆²⁻. | Gas storage and separation, catalysis. |
| Host-Guest Systems | Design cavities for selective binding of guest molecules. | Molecular recognition, chemical sensing, drug delivery. |
| Functional MOFs | Incorporate active sites for specific chemical transformations. | Heterogeneous catalysis, pollutant capture. |
| Supramolecular Assemblies | Control the self-assembly of complex, multi-component structures. | Advanced materials with novel optical or electronic properties. |
Advanced Functional Materials Development for Catalysis, Sensing, and Energy Applications
Building on the development of new architectures, a major trend is the application of this compound-based materials in catalysis, sensing, and energy technologies. The Lewis acidic nature of zinc centers in frameworks makes them promising candidates for catalyzing organic reactions. nih.gov Research into zincosilicates, which are structurally related, has demonstrated catalytic activity, suggesting that this compound materials could offer unique reactivity and selectivity. nih.govdntb.gov.ua
In the realm of sensing, zinc-based materials are being developed for the electrochemical detection of various analytes. For instance, zinc oxide nanoflowers have been used to create highly sensitive sensors for food dyes. mdpi.comresearchgate.net Future work will likely explore how the specific properties of this compound can be harnessed to create sensors for environmental pollutants or industrial chemicals.
The energy sector also presents significant opportunities. Zinc-based batteries are considered a promising alternative to lithium-ion technology due to zinc's abundance, low cost, and safety. oaepublish.comresearchgate.net Research is focused on developing stable and high-performance electrodes and electrolytes. While not yet mainstream, the potential inclusion of fluorinated compounds like this compound in electrolyte formulations or as electrode coatings is an area of interest for improving battery stability and performance. oaepublish.comenergy.govyoutube.com
Mechanistic Understanding of Environmental Interactions and Development of Bioremediation Strategies
As the use of this compound and other fluorine-containing compounds grows, understanding their environmental fate and impact becomes crucial. nih.govsciencelearn.org.nz Zinc itself is a persistent element that can accumulate in soil and water, and its bioavailability and toxicity depend on its chemical form. sciencelearn.org.nzindustrialchemicals.gov.au The hexafluorosilicate anion can release fluoride (B91410) ions into the environment, which can also have significant ecological effects. nih.govnih.gov Future research will focus on detailed studies of how this compound interacts with soil components, microorganisms, and aquatic ecosystems to predict its long-term environmental behavior.
A parallel and vital area of research is the development of effective bioremediation strategies. Bioremediation uses living organisms, such as microbes or plants, to remove or neutralize pollutants. nih.gov Scientists are investigating microorganisms that can tolerate and potentially metabolize fluoride compounds. researchgate.netias.ac.in Research has identified bacterial strains capable of bioaccumulating fluoride, suggesting a pathway for cleaning contaminated water and soil. ias.ac.inmdpi.com Future work will aim to identify or engineer microbes specifically effective for the components of this compound, offering a sustainable and eco-friendly cleanup technology. researchgate.netnih.gov
Integration of Multiscale Theoretical and Experimental Approaches for Rational Material Design
The traditional trial-and-error approach to materials discovery is increasingly being replaced by rational design, a strategy that integrates computational modeling with targeted experiments. This trend is central to the future of this compound science. By using theoretical tools like Density Functional Theory (DFT), researchers can predict the structures and properties of new materials before they are synthesized in the lab. acs.orguwaterloo.ca
This integrated approach allows for the in silico screening of vast numbers of potential crystal structures to identify candidates with desired properties, such as optimal pore size for gas separation or specific electronic properties for catalytic activity. doi.org For example, computational models can help understand the reaction mechanisms at zinc-based catalytic sites or predict the stability of new zinc battery architectures. uwaterloo.caresearchgate.net Experimental validation then provides crucial feedback to refine the theoretical models, creating a powerful cycle of discovery and optimization. This synergy accelerates the development of advanced materials for specific, high-performance applications. acs.orgrsc.org
Q & A
Q. What are the primary synthetic routes for zinc hexafluorosilicate, and how do reaction conditions influence product purity?
this compound is synthesized via reactions involving zinc oxide or zinc carbonate with hydrofluoric acid (HSiF) or fluorosilicic acid derivatives. For example, zinc oxide reacts with hydrofluoric acid under controlled stoichiometric ratios to yield ZnSiF·6HO. Key parameters include pH (maintained acidic to prevent hydrolysis), temperature (ambient to 60°C), and reaction time (2–4 hours). Purity is validated via complexometric EDTA titration for zinc content and Karl Fischer titration for hydration levels .
Q. How can researchers characterize this compound’s structural and compositional properties?
- X-ray diffraction (XRD): Confirms crystalline structure and phase purity by matching peaks with reference data.
- ICP-OES/MS: Quantifies zinc and silicon content to verify stoichiometry.
- 19F NMR spectroscopy: Detects fluorosilicate species and monitors hydrolysis intermediates (e.g., SiF) in solution .
- Thermogravimetric analysis (TGA): Measures hydration levels (e.g., hexahydrate decomposition at 100–150°C) .
Q. What are the stability considerations for this compound in aqueous solutions?
Hydrolysis occurs in water, yielding free fluoride ions (F) and silicic acid (HSiO). At neutral-to-alkaline pH, dissociation is rapid and complete, as confirmed by 19F NMR studies. Acidic conditions (pH < 3.5) stabilize intermediates like SiF, but prolonged storage leads to silica precipitation. Buffered systems (e.g., phosphate) mitigate pH shifts but require empirical validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Classified as a Class 6.1 toxic substance (UN 2855), it requires:
- Ventilation: Use fume hoods to avoid inhalation of fluoride vapors.
- PPE: Acid-resistant gloves, goggles, and lab coats.
- Waste disposal: Neutralize with calcium hydroxide to precipitate insoluble CaF and SiO .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas separation applications?
ZnSiF acts as a linker in MOFs due to its anionic [SiF] group, enabling pore-size tuning for selective gas adsorption (e.g., acetylene/ethylene separation). Synthesis involves solvothermal reactions with organic ligands (e.g., pyrazine). Performance is optimized by adjusting ligand length and reaction time, validated via breakthrough curve analysis and neutron diffraction studies .
Q. What methodological advancements improve NMR-based studies of this compound’s molecular dynamics?
High-speed magic-angle spinning (MAS) with composite π-pulse RFDR sequences enhances homonuclear double-quantum (DQ) excitation in F NMR. This reduces experimental time by 30–50% and improves resolution for detecting transient fluorosilicate species in solid-state or solution-phase studies .
Q. How does response surface methodology (RSM) optimize byproduct mitigation in this compound synthesis?
RSM using Box-Behnken designs evaluates interactions between variables (e.g., temperature, pH, reactant molar ratios). For example, a quadratic model predicts silica (SiO) byproduct formation during hydrolysis, enabling process optimization to minimize impurities. Validation includes ANOVA and lack-of-fit tests .
Q. What role does this compound play in anisotropic silicon etching, and how are side reactions controlled?
In NF/H plasma etching, ZnSiF forms ammonium hexafluorosilicate [(NH)SiF] as a passivation layer, enabling anisotropic profiles. Control parameters include H dilution (10–30%), RF power (50–100 W), and pressure (50–200 mTorr). IR spectroscopy monitors passivation layer integrity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
